2-Ethynyl-3-methylpyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-6(2)8-4-5-9-7/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMMLPHEHHODSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41039-83-2 | |
| Record name | 2-Ethynyl-3-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 2-Ethynyl-3-methylpyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-3-methylpyrazine
This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a heterocyclic compound with significant potential in medicinal chemistry, materials science, and as a specialty chemical intermediate. The presence of the reactive ethynyl group on the pyrazine scaffold makes it a valuable building block for creating more complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, practical understanding of this molecule's preparation and analysis.
The introduction of an ethynyl group onto an aromatic heterocycle is most reliably achieved through palladium-catalyzed cross-coupling reactions. For the synthesis of this compound, the Sonogashira coupling is the method of choice due to its mild reaction conditions, high functional group tolerance, and efficiency.[1][2]
The core strategy involves coupling a halogenated pyrazine precursor, specifically 2-halo-3-methylpyrazine, with a terminal alkyne. To prevent self-coupling of the alkyne and ensure controlled reaction, a protected alkyne such as trimethylsilylacetylene (TMSA) is employed. The synthesis, therefore, proceeds in two key stages: the Sonogashira coupling to form the silyl-protected intermediate, followed by a straightforward deprotection step to yield the final product.
Caption: Overall synthetic workflow for this compound.
Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 2-halo-3-methylpyrazine, forming a Pd(II) complex.
-
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyrazine
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 2-Chloro-3-methylpyrazine | 128.57 | 1.0 g | 7.78 mmol | Starting Material |
| PdCl₂(PPh₃)₂ | 701.90 | 273 mg | 0.39 mmol | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 74 mg | 0.39 mmol | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.3 mL | 23.3 mmol | Base & Solvent |
| Trimethylsilylacetylene | 98.22 | 1.3 mL | 9.33 mmol | Alkyne Source |
| Anhydrous THF | - | 20 mL | - | Solvent |
Procedure:
-
Inert Atmosphere Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition : To the flask, add 2-chloro-3-methylpyrazine (1.0 g), PdCl₂(PPh₃)₂ (273 mg), and CuI (74 mg).
-
Solvent and Base : Add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (Et₃N, 3.3 mL) via syringe.
-
Alkyne Addition : Slowly add trimethylsilylacetylene (1.3 mL) to the stirred mixture at room temperature.
-
Reaction : Heat the mixture to 65°C and maintain for 12-24 hours.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate.
Part B: Deprotection to this compound
Procedure:
-
Setup : Dissolve the purified 2-((trimethylsilyl)ethynyl)-3-methylpyrazine from Part A in methanol in a round-bottom flask.
-
Base Addition : Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the complete removal of the TMS group by TLC.
-
Work-up : Once the reaction is complete, neutralize the mixture carefully with dilute HCl.
-
Extraction : Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Final Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.
Characterization and Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Data
The following table outlines the expected spectroscopic data for the final product. Data is predicted based on known values for similar pyrazine structures.[3][4][5]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4-8.5 ppm (d, 1H, pyrazine-H), δ ~8.3-8.4 ppm (d, 1H, pyrazine-H), δ ~3.4 ppm (s, 1H, acetylenic-H), δ ~2.6 ppm (s, 3H, methyl-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153 ppm (C-CH₃), δ ~148 ppm (pyrazine C-H), δ ~145 ppm (pyrazine C-H), δ ~142 ppm (C-C≡CH), δ ~82 ppm (-C≡CH), δ ~79 ppm (-C≡CH), δ ~22 ppm (-CH₃). |
| IR (KBr, cm⁻¹) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2100 cm⁻¹ (weak, C≡C stretch), ~1580-1450 cm⁻¹ (C=N, C=C stretches of pyrazine ring). |
| Mass Spec. (EI) | Expected molecular ion (M⁺) peak at m/z = 118.05. Key fragments may include loss of H (m/z=117), loss of acetylene (m/z=92), and loss of methyl (m/z=103). |
Physical and Chromatographic Properties
| Property | Value/Method |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Appearance | Expected to be a pale yellow oil or low-melting solid. |
| Purity Analysis | Gas Chromatography (GC) on a non-polar column to determine purity and retention time. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) using silica gel plates; visualization under UV light. |
Safety, Handling, and Applications
Safety and Handling
Pyrazine derivatives should be handled with care, as many are classified as skin, eye, and respiratory irritants.[6][7][8]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9] All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Hazards : Handle flammable solvents like THF and ethyl acetate away from ignition sources.[6] Palladium catalysts and copper iodide can be toxic and should be handled with care. Triethylamine is corrosive and has a strong odor.
-
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.
Applications in Research and Development
The unique structure of this compound makes it a versatile intermediate.
-
Drug Discovery : The terminal alkyne is a key functional group for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to synthesize triazole-containing compounds, which are prevalent in pharmaceuticals.[10][11][12] The pyrazine core itself is a known pharmacophore.
-
Materials Science : Alkynyl-substituted heterocycles are used in the development of organic electronics, polymers, and functional materials.
-
Flavor and Fragrance : While the direct application of this specific molecule in flavors is not widely documented, related alkylpyrazines are known for their nutty and roasted aromas.[13][14][15][16] Its derivatives could be explored for novel sensory profiles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Discovery, Development and Delivery | Biomedicines | MDPI [mdpi.com]
- 13. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]
- 14. 2-Ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]
- 15. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 16. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of chemical research and drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Pyrazines, a class of aromatic heterocycles, are of particular interest due to their prevalence in nature and their diverse applications, from flavor and fragrance chemistry to pharmaceuticals. This guide focuses on a specific, yet under-characterized member of this family: 2-Ethynyl-3-methylpyrazine (CAS No. 41039-83-2).
As a Senior Application Scientist, it is crucial to approach this topic with both scientific rigor and transparency. A thorough investigation of available literature and chemical databases reveals a significant gap in experimentally determined physicochemical data for this compound. This guide, therefore, takes a unique approach. Instead of merely presenting a limited set of predicted data, we will establish a comprehensive framework for the complete physicochemical characterization of this compound. We will leverage established analytical techniques and draw comparisons with its well-characterized structural analog, 2-ethyl-3-methylpyrazine, to provide context and practical guidance. This document is designed not only to inform but also to serve as a roadmap for future research, ensuring that subsequent studies are built on a foundation of methodological soundness and scientific integrity.
Molecular Identity and Structural Attributes
This compound is a disubstituted pyrazine with the molecular formula C₇H₆N₂ and a molecular weight of 118.14 g/mol .[1] The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a methyl group at position 3 and an ethynyl (acetylenic) group at position 2.
The presence of the ethynyl group is of particular significance. This functional group is a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making this compound a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The pyrazine ring itself imparts specific electronic properties and potential for hydrogen bonding, which can influence molecular interactions and biological activity.
Current State of Physicochemical Data: A Call for Experimental Verification
As of the date of this guide, the publicly available physicochemical data for this compound is limited to computationally predicted values. While these predictions offer a preliminary understanding of the compound's likely properties, they are not a substitute for empirical data. Experimental validation is essential for all applications, particularly in drug development where precise physicochemical parameters are critical for formulation, ADME (absorption, distribution, metabolism, and excretion) modeling, and regulatory compliance.
The following table summarizes the currently available predicted data for this compound.
| Property | Predicted Value | Source |
| Boiling Point | 201.4 ± 40.0 °C | ChemicalBook[1] |
| Density | 1.08 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa | 0.39 ± 0.10 | ChemicalBook[1] |
A Note on Predicted Data: These values are generated through in silico models, which use algorithms based on the compound's structure and comparisons with databases of known molecules. Their accuracy can vary, and they should be used as provisional estimates pending experimental confirmation.
A Proposed Framework for Experimental Characterization
To address the existing data gap, this section outlines a series of standard, yet critical, experimental protocols for the determination of the key physicochemical properties of this compound. The causality behind the choice of each method is explained to provide a deeper understanding of the experimental design.
Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity and identity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
-
Causality of Method Choice: This technique is chosen for its simplicity, small sample requirement, and high precision when using a calibrated instrument. It is the standard method for routine purity assessment in synthetic chemistry.
Determination of Boiling Point
The boiling point provides information about a compound's volatility and intermolecular forces.
Methodology: Distillation under Reduced Pressure
Given the predicted boiling point of over 200 °C, distillation at atmospheric pressure may risk thermal decomposition. Therefore, vacuum distillation is the preferred method.
-
Apparatus Setup: A small-scale distillation apparatus (e.g., a short-path or Kugelrohr apparatus) is assembled. A calibrated thermometer is placed so that the bulb is just below the side arm leading to the condenser.
-
Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable, known value (e.g., 10 mmHg).
-
Heating: The distillation flask is gently heated in an oil bath.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure.
-
Correction: The observed boiling point can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation if required, though reporting the boiling point at a specific pressure is standard practice.
-
Causality of Method Choice: Reduced pressure distillation is a crucial technique for high-boiling or thermally sensitive compounds. It allows for volatilization at a lower temperature, preventing degradation and ensuring an accurate determination of the boiling point.
Solubility Profiling
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A comprehensive solubility profile in various solvents is essential.
Methodology: Equilibrium Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including:
-
Aqueous buffers at different pH values (e.g., pH 2, 7.4, 9)
-
Purified water
-
Ethanol
-
Propylene glycol
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure: a. An excess amount of this compound is added to a known volume of each solvent in a sealed vial. b. The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). c. The resulting saturated solutions are filtered to remove undissolved solid. d. The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality of Method Choice: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It is a robust and reliable method that ensures the solution is truly saturated, providing accurate and reproducible data crucial for preclinical development.
Caption: Workflow for equilibrium solubility determination.
Determination of pKa
The pKa, or acid dissociation constant, is vital for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. As a pyrazine derivative, this compound is expected to be a weak base, with protonation occurring at one of the ring nitrogen atoms.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa can be determined from the pH at the half-equivalence point. Sophisticated software can be used to calculate the pKa from the full titration curve, providing higher accuracy.
-
Causality of Method Choice: Potentiometric titration is a direct and highly accurate method for determining pKa values. It provides a clear inflection point that corresponds to the ionization of the functional group, making it a reliable and widely accepted technique in pharmaceutical characterization.
Anticipated Spectroscopic Profile
While experimental spectra are not yet available, we can predict the key features based on the molecular structure of this compound. This serves as a guide for characterization upon synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group.
-
Ethynyl Proton: A sharp singlet (typically δ 3.0-3.5 ppm) corresponding to the acetylenic proton.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 140-160 ppm) for the four carbons of the pyrazine ring.
-
Ethynyl Carbons: Two signals for the sp-hybridized carbons of the ethynyl group (typically δ 70-90 ppm).
-
Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).
-
Infrared (IR) Spectroscopy
-
C≡C Stretch: A sharp, weak to medium intensity absorption band around 2100-2260 cm⁻¹ characteristic of the ethynyl group.
-
≡C-H Stretch: A sharp, strong absorption band around 3250-3350 cm⁻¹ for the acetylenic C-H bond.
-
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹.
-
C=N and C=C Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ for the methyl group.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 118.14).
-
Fragmentation Pattern: Expect fragmentation patterns characteristic of pyrazine derivatives, which may include loss of HCN, methyl, or ethynyl radicals.
Contextual Comparison: The Case of 2-Ethyl-3-methylpyrazine
To illustrate the importance of the physicochemical properties discussed, we can examine the well-characterized analog, 2-ethyl-3-methylpyrazine (CAS No. 15707-23-0). This compound is widely used as a flavor and fragrance agent.
| Property | Experimental Value for 2-Ethyl-3-methylpyrazine | Source |
| Molecular Weight | 122.17 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Ventos[3] |
| Boiling Point | 57 °C @ 10 mmHg | Sigma-Aldrich[4] |
| Density | 0.987 g/mL at 25 °C | Sigma-Aldrich[4] |
| Solubility | Soluble in water and organic solvents | PubChem[2], Ventos[3] |
| pKa | 1.94 ± 0.10 (Predicted) | ChemicalBook[5] |
The lower boiling point and density of the ethyl analog compared to the predicted values for the ethynyl compound are expected, as the triple bond in the ethynyl group can lead to stronger intermolecular interactions. The established solubility of the ethyl analog in both water and organic solvents highlights its utility, a property that would need to be experimentally confirmed for the ethynyl version.
Caption: Relationship between core physicochemical properties.
Conclusion and Future Directions
This compound represents a molecule of potential interest for synthetic and medicinal chemistry. However, the current lack of experimentally validated physicochemical data presents a significant hurdle to its application. This guide has outlined a clear and robust experimental plan for the comprehensive characterization of this compound. By following these established protocols, researchers can generate the high-quality, reliable data necessary to unlock the full potential of this compound. It is our hope that this document will serve as a catalyst for further investigation, transforming this under-characterized molecule from a catalog entry into a well-understood tool for scientific innovation.
References
A Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-3-methylpyrazine
Introduction
The pyrazine ring is a key structural motif in numerous biologically active compounds, and the introduction of an ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[1] Therefore, a thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and the rational design of new chemical entities.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The following sections predict the key features of the ¹H and ¹³C NMR spectra of 2-Ethynyl-3-methylpyrazine, offering insights into the chemical environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is crucial for accurate analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Instrumental Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
¹H NMR Spectral Interpretation
The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the methyl group, and the acetylenic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazine-H (H5, H6) | 8.2 - 8.6 | Doublets (d) | 1H each | The protons on the pyrazine ring are in an electron-deficient environment, leading to a downfield shift.[2] They will likely appear as two distinct doublets due to coupling with each other. |
| Acetylenic-H | ~3.2 | Singlet (s) | 1H | The terminal alkyne proton has a characteristic chemical shift in this region.[3] |
| Methyl-H (CH₃) | ~2.6 | Singlet (s) | 3H | The methyl group attached to the pyrazine ring will appear as a singlet in a region typical for methyl groups on aromatic rings. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazine-C (C2, C3, C5, C6) | 140 - 160 | The sp² hybridized carbons of the electron-deficient pyrazine ring are expected in this downfield region. |
| Alkynyl-C (C≡CH) | 75 - 85 | The sp hybridized carbons of the ethynyl group appear in this characteristic upfield region. The carbon attached to the pyrazine ring will be further downfield than the terminal carbon. |
| Methyl-C (CH₃) | 20 - 25 | The sp³ hybridized carbon of the methyl group will be found in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the pyrazine ring and the ethynyl group.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR)-IR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The key diagnostic peaks in the IR spectrum are expected to be:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| ≡C-H Stretch | ~3300 | Strong, Sharp | This is a highly characteristic absorption for a terminal alkyne C-H bond.[3] |
| C≡C Stretch | 2100 - 2260 | Medium to Weak | The carbon-carbon triple bond stretch is another key indicator of the ethynyl group.[4] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | These absorptions are characteristic of C-H bonds on an aromatic ring. |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong | These bands arise from the stretching vibrations within the pyrazine ring.[5] |
| C-H Bending (out-of-plane) | 700 - 900 | Strong | These vibrations can sometimes provide information about the substitution pattern of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI)-MS:
-
Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC-MS) for separation and introduction.
-
The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
MS Spectral Interpretation
The mass spectrum is expected to show the following key features:
| Ion | Predicted m/z | Interpretation |
| Molecular Ion [M]⁺ | 118 | This peak corresponds to the intact molecule with one electron removed. The molecular weight of C₇H₆N₂ is 118.14 g/mol . A prominent molecular ion peak is expected due to the stability of the aromatic pyrazine ring.[6] |
| [M-1]⁺ | 117 | Loss of a hydrogen atom, likely the acetylenic proton. |
| [M-27]⁺ | 91 | Loss of HCN, a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[7] |
| Further Fragments | Various | Further fragmentation of the pyrazine ring would lead to a complex pattern of smaller ions. |
Visualizing Structural Information
Diagrams can aid in visualizing the relationships between the spectroscopic data and the molecular structure.
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this molecule. The provided experimental protocols serve as a starting point for obtaining high-quality data, and the interpretive guidance will aid in the confirmation of the molecular structure. As a Senior Application Scientist, I emphasize the importance of a multi-technique approach to structural elucidation, as the combination of NMR, IR, and MS provides a self-validating system for confirming the identity and purity of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Technical Guide to Pyrazine Derivatives: Spotlight on 2-Ethyl-3-methylpyrazine
A Note on the Target Compound: 2-Ethynyl-3-methylpyrazine
This guide was initially directed to focus on this compound. This compound is listed with the Chemical Abstracts Service (CAS) number 41039-83-2 and has a molecular formula of C₇H₆N₂.[1][2][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data, including detailed synthetic protocols, extensive reactivity studies, and specific applications in drug development. Key safety, toxicological, and physicochemical properties have not been thoroughly characterized.[4]
Given the requirements for a detailed, field-proven technical guide, and in the spirit of providing actionable, well-supported information for researchers and drug development professionals, this document will instead focus on the closely related and extensively studied analogue: 2-Ethyl-3-methylpyrazine . This compound shares the core pyrazine scaffold and offers a wealth of data, making it a valuable subject for a technical exploration of this important class of heterocycles.
In-Depth Technical Guide: 2-Ethyl-3-methylpyrazine
CAS Number: 15707-23-0[5] FEMA Number: 3155[6] Molecular Formula: C₇H₁₀N₂[5] Molecular Weight: 122.17 g/mol [7]
Section 1: Introduction and Strategic Importance
2-Ethyl-3-methylpyrazine is a heterocyclic aromatic compound that belongs to the alkylpyrazine family.[6] These compounds are notable for their significant sensory impact and are found naturally in a variety of roasted, baked, and fermented foods, including coffee, peanuts, and cocoa.[1] Beyond its well-established role in the flavor and fragrance industry, the pyrazine ring system is a privileged scaffold in medicinal chemistry.[8] Pyrazine derivatives are integral to a number of approved pharmaceuticals, exhibiting a wide range of biological activities. The strategic placement of alkyl groups, such as in 2-Ethyl-3-methylpyrazine, offers synthetic handles for further functionalization, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.[9] This guide provides an in-depth look at its synthesis, properties, and applications for the research scientist.
Section 2: Physicochemical and Spectroscopic Profile
2-Ethyl-3-methylpyrazine is typically a colorless to pale yellow liquid with a characteristic nutty, roasted, and earthy aroma.[1] Its physical and chemical properties are critical for its handling, application, and analysis.
Table 1: Physicochemical Properties of 2-Ethyl-3-methylpyrazine
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 57 °C at 10 mmHg | [1][10] |
| Density | 0.987 g/mL at 25 °C | [10] |
| Refractive Index (n20/D) | 1.502 - 1.505 | [7] |
| Flash Point | 59 °C (138.2 °F) | [7] |
| Solubility | Soluble in water and organic solvents | [11] |
Spectroscopic data is essential for the unambiguous identification and characterization of the compound. A variety of spectroscopic data, including NMR (¹³C), FTIR, Raman, and Mass Spectrometry (GC-MS), are available for 2-Ethyl-3-methylpyrazine.[12][13]
Section 3: Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazines is a well-established area of heterocyclic chemistry. For asymmetrically substituted pyrazines like 2-Ethyl-3-methylpyrazine, a common and robust method is the Gutknecht pyrazine synthesis or a variation thereof.[7][14][15]
3.1 The Gutknecht Condensation Pathway
The core principle of the Gutknecht synthesis involves the self-condensation of an α-amino ketone, which then oxidizes to form the aromatic pyrazine ring.[15][16]
-
Causality in Experimental Design: The choice of starting materials is paramount. The synthesis for 2-Ethyl-3-methylpyrazine would logically start from an α-amino ketone precursor that contains the necessary carbon skeleton. The reaction proceeds through the dimerization of this α-amino ketone to form a dihydropyrazine intermediate. This intermediate is not typically isolated due to its instability and is readily oxidized to the final aromatic pyrazine. The oxidation can often be achieved simply by exposure to air, or more controllably with mild oxidizing agents like copper(II) sulfate.[15]
Protocol: Conceptual Step-by-Step Gutknecht Synthesis
-
Formation of the α-amino ketone: An appropriate ketone is first converted to an isonitroso ketone (an oxime) by treatment with nitrous acid. This is then reduced to the corresponding α-amino ketone.
-
Dimerization: The α-amino ketone, often generated in situ, undergoes self-condensation under neutral or slightly basic conditions. The nucleophilic amine of one molecule attacks the carbonyl carbon of a second molecule, and this process repeats to form the six-membered dihydropyrazine ring.
-
Oxidation (Aromatization): The resulting dihydropyrazine is unstable and readily undergoes oxidation to form the stable aromatic pyrazine ring. This step is often spontaneous with atmospheric oxygen but can be facilitated with agents like HgO or CuSO₄ to ensure complete conversion.[15]
-
Purification: The final product is typically purified by distillation under reduced pressure.[1]
3.2 Alternative Synthetic Routes
While the Gutknecht synthesis is classic, modern cross-coupling reactions offer alternative pathways, especially for creating more complex pyrazine derivatives. For instance, a pre-formed pyrazine ring could be functionalized. If one were to synthesize an ethynyl-substituted pyrazine, a Sonogashira coupling would be a prime methodology to consider.[17] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] A chloro- or bromo-substituted methylpyrazine could be coupled with a protected acetylene, followed by deprotection, to yield an ethynylpyrazine.[17] This highlights how the core pyrazine scaffold can be elaborated using modern synthetic tools.
Diagram 1: Conceptual Synthesis Workflow
Caption: General synthetic strategies for alkyl- and ethynyl-substituted pyrazines.
Section 4: Applications in Research and Development
4.1 Flavor and Fragrance Chemistry
The primary industrial application of 2-Ethyl-3-methylpyrazine is as a potent flavor and fragrance agent.[10][20] Its characteristic roasted, nutty, and cocoa-like notes make it an indispensable component in the formulation of flavors for baked goods, coffee, and savory snacks.[7] In research, it serves as a reference standard for identifying key aroma compounds in food chemistry and for studying the Maillard reaction, the chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[20]
4.2 Building Block in Medicinal Chemistry
The pyrazine heterocycle is a key pharmacophore in numerous FDA-approved drugs.[21] While 2-Ethyl-3-methylpyrazine itself is not a therapeutic agent, its structure represents a valuable starting point for drug discovery programs.
-
Synthetic Handle: The methyl and ethyl groups on the pyrazine ring can be functionalized. For example, the methyl group can undergo oxidation to an aldehyde or carboxylic acid, providing a reactive site for coupling with other molecules.[9]
-
Scaffold Hopping: In drug design, replacing a known core (like a benzene ring) with a bioisostere like a pyrazine ring can modulate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and target binding. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can be crucial for ligand-receptor interactions.
-
Tracer Studies: Deuterated versions of 2-Ethyl-3-methylpyrazine are available and can be used as internal standards in quantitative analysis by GC-MS or LC-MS during metabolic studies.[22]
Diagram 2: Molecular Structure of 2-Ethyl-3-methylpyrazine
Caption: 2D structure of 2-Ethyl-3-methylpyrazine.
Section 5: Safety and Handling
As a laboratory chemical, 2-Ethyl-3-methylpyrazine must be handled with appropriate precautions. It is classified as a flammable liquid and vapor and is harmful if swallowed.[11]
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.
-
Toxicity: While generally recognized as safe (GRAS) for use as a flavoring agent at very low concentrations, the pure compound is harmful. Detailed safety data sheets (SDS) should be consulted before use.
Section 6: Conclusion
2-Ethyl-3-methylpyrazine is a scientifically and commercially significant molecule. Its well-understood chemistry and robust synthesis routes make it a staple in the flavor industry. For researchers in drug discovery and medicinal chemistry, it serves as a readily available, functionalizable pyrazine scaffold, offering a gateway to novel compounds with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity provides a solid foundation for its application in both academic and industrial research settings.
References
- 1. 2-Ethyl-3-methylpyrazine | 15707-23-0 [chemicalbook.com]
- 2. This compound CAS#: 41039-83-2 [m.chemicalbook.com]
- 3. This compound | 41039-83-2 [amp.chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]
- 6. Showing Compound 2-Ethyl-3-methylpyrazine, 9CI (FDB021162) - FooDB [foodb.ca]
- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]
- 8. filbert pyrazine, 15707-23-0 [thegoodscentscompany.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-エチル-3-メチルピラジン ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 14. Pyrazine - Wikipedia [en.wikipedia.org]
- 15. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 16. Gutknecht Condensation | CoLab [colab.ws]
- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 21. scribd.com [scribd.com]
- 22. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Reactivity and Stability of 2-Ethynyl-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-3-methylpyrazine is a heterocyclic compound featuring a pyrazine core, a versatile nitrogen-containing aromatic system, and a reactive ethynyl group. This combination of functionalities makes it a molecule of significant interest in medicinal chemistry and materials science, offering a scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous structures to provide a predictive framework in the absence of extensive direct experimental data. We will delve into its synthesis, explore the reactivity of both the pyrazine ring and the ethynyl moiety, and discuss its stability under various conditions. Furthermore, this guide will provide practical advice on handling, storage, and characterization, making it an essential resource for any researcher working with this or related compounds.
Synthesis of this compound: The Sonogashira Cross-Coupling Approach
The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it is well-suited for the functionalization of pyrazine systems.[1][2][3]
Rationale for the Synthetic Strategy
The Sonogashira coupling is preferred due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[3] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The choice of starting materials would be a halo-substituted 3-methylpyrazine (e.g., 2-chloro-3-methylpyrazine or 2-bromo-3-methylpyrazine) and a protected or terminal acetylene source.
Hypothetical Experimental Protocol for Sonogashira Coupling
The following is a detailed, step-by-step methodology for the synthesis of this compound via a Sonogashira coupling reaction. This protocol is based on established procedures for similar heterocyclic compounds.
Materials:
-
2-Chloro-3-methylpyrazine (1 equivalent)
-
Ethynyltrimethylsilane (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-methylpyrazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF (or DMF) to dissolve the solids.
-
To the stirred solution, add triethylamine, followed by the dropwise addition of ethynyltrimethylsilane.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product (2-(trimethylsilylethynyl)-3-methylpyrazine) is then deprotected. Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until deprotection is complete (monitored by TLC or GC-MS).
-
Neutralize the mixture with a weak acid (e.g., ammonium chloride solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Chemical Reactivity Profile
The reactivity of this compound is dictated by the interplay between the electron-deficient pyrazine ring and the electron-rich carbon-carbon triple bond of the ethynyl group.
Reactivity of the Ethynyl Group
The ethynyl group is a versatile functionality that can undergo a variety of transformations.
-
Polymerization: Acetylenic compounds are known to undergo polymerization, which can be initiated by heat, light, or transition metal catalysts. The terminal alkyne of this compound is susceptible to such reactions, potentially leading to the formation of polyacetylene-like materials. This is a critical consideration for its handling and storage.
-
Electrophilic Addition: The triple bond can react with electrophiles. For example, halogenation with Br₂ or Cl₂ would be expected to yield the corresponding dihaloalkene derivatives. Hydrohalogenation with HBr or HCl would likely follow Markovnikov's rule, with the halogen adding to the carbon atom further from the pyrazine ring.
-
Nucleophilic Addition: The electron-withdrawing nature of the pyrazine ring can polarize the triple bond, making it susceptible to nucleophilic attack. This is a key reaction for further functionalization.
-
Deprotonation of the Terminal Alkyne: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base (e.g., n-butyllithium or sodium amide) to form a pyrazinylacetylide anion. This nucleophilic species can then be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents at the terminus of the alkyne.
Reactivity of the Pyrazine Ring
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This has a significant impact on its reactivity.
-
Electrophilic Aromatic Substitution: The pyrazine ring is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation are typically difficult and require harsh conditions.
-
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.
Reaction Pathways Diagram
Caption: Potential reaction pathways for this compound.
Stability Profile
The stability of this compound is a critical factor for its successful application.
Thermal Stability
The thermal stability of N-heterocycles can vary significantly.[4] While specific data for this compound is not available, it is reasonable to predict that elevated temperatures could induce polymerization of the ethynyl group or decomposition of the pyrazine ring.
| Compound Class | General Thermal Stability | Potential Decomposition Products |
| Terminal Alkynes | Can be unstable at elevated temperatures, prone to polymerization. | Polymers, oligomers |
| Pyrazines | Generally stable, but can decompose at high temperatures. | Fragmentation products, nitriles |
Photochemical Stability
The pyrazine core is known to undergo radiationless decay upon photoexcitation, which can contribute to its photostability. However, the presence of the ethynyl group may introduce new photochemical reaction pathways, such as photo-induced polymerization or oxidation. It is advisable to protect this compound from prolonged exposure to light, especially UV radiation.
Chemical Stability
-
Acidic and Basic Conditions: The pyrazine nitrogen atoms are basic and can be protonated in acidic media. Strong acids may also catalyze the polymerization of the ethynyl group. The terminal alkyne proton is susceptible to deprotonation under strongly basic conditions.
-
Oxidation: The compound may be sensitive to strong oxidizing agents, which could lead to cleavage of the triple bond or oxidation of the pyrazine ring. It is also advisable to handle the compound under an inert atmosphere to prevent slow oxidation by atmospheric oxygen.
Handling, Storage, and Safety
Given the reactive nature of the ethynyl group, proper handling and storage procedures are essential.[5][6][7][8][9]
-
Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and oxidation. A refrigerator or freezer is recommended for long-term storage.
-
Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and transition metal catalysts, unless part of a planned reaction.
Predicted Characterization Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet for the terminal alkyne proton (around 3.0-3.5 ppm).- Two doublets for the pyrazine ring protons.- A singlet for the methyl group protons. |
| ¹³C NMR | - Two signals for the alkyne carbons.- Four signals for the pyrazine ring carbons.- One signal for the methyl carbon. |
| IR Spectroscopy | - A sharp, weak band for the C≡C stretch (around 2100-2150 cm⁻¹).- A sharp band for the ≡C-H stretch (around 3300 cm⁻¹).- Bands corresponding to C-H and C=N stretching of the pyrazine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₇H₆N₂. |
Conclusion and Future Directions
This compound is a promising building block for the synthesis of novel compounds in drug discovery and materials science. Its reactivity is characterized by the dual nature of the electron-deficient pyrazine ring and the versatile ethynyl group. While this guide provides a comprehensive overview based on established chemical principles, there is a clear need for further experimental investigation into the specific reactivity and stability of this compound. Future work should focus on obtaining quantitative data on its thermal and photochemical stability, as well as exploring its reactivity with a wider range of reagents to fully unlock its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. chempap.org [chempap.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. research.wayne.edu [research.wayne.edu]
- 9. hse.gov.uk [hse.gov.uk]
From Classic Condensations to Catalytic Couplings: A Technical Guide to the Historical Development and Synthesis of the Pyrazine Core
Abstract: The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, flavor science, and materials development. Its journey from a laboratory curiosity in the 19th century to a key building block in blockbuster drugs is a story of evolving synthetic strategy. This technical guide provides an in-depth exploration of the historical development and discovery of pyrazine synthesis. We will traverse from the foundational named reactions of Staedel-Rugheimer and Gutknecht, which established the field, to the sophisticated, atom-economical catalytic methods that define contemporary organic synthesis. This paper offers researchers, scientists, and drug development professionals a comprehensive understanding of the causality behind experimental choices, detailed protocols for seminal reactions, and a comparative analysis to inform modern synthetic planning.
The Dawn of Pyrazine Chemistry: Foundational Condensation Reactions
The initial forays into pyrazine synthesis in the late 19th century were characterized by condensation reactions that ingeniously constructed the heterocyclic ring from acyclic precursors. These methods, while foundational, often required harsh conditions and offered limited substrate scope, yet they laid the crucial groundwork for all subsequent developments.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
One of the oldest and most fundamental methods for creating the pyrazine ring is the Staedel-Rugheimer synthesis.[1][2] The core logic of this approach is the reaction of an α-halo ketone with an excess of ammonia.[3] The ammonia serves a dual purpose: first, as a nucleophile to displace the halide and form an α-amino ketone intermediate, and second, as a basic medium to facilitate the subsequent condensation. Two molecules of the in situ-generated α-amino ketone then self-condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[3]
The choice of an α-halo ketone as a starting material was a direct and effective way to introduce the necessary carbonyl and a reactive site for amination. The subsequent oxidation, often accomplished simply by bubbling air through the reaction mixture or using mild oxidizing agents like copper(II) sulfate, is critical for achieving the stable, aromatic final product.[3]
Reaction Mechanism: Staedel-Rugheimer Synthesis
Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.
Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine [1]
-
Synthesis of α-Aminoacetophenone: In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia while stirring. The reaction is typically stirred at room temperature until the substitution of the chlorine atom is complete (monitored by TLC).
-
Self-Condensation: The ethanolic solution containing the α-aminoacetophenone intermediate will begin to spontaneously condense. Gentle heating may be applied to facilitate the reaction. This step results in the formation of the dihydropyrazine intermediate.
-
Oxidation: To the solution containing the dihydropyrazine, add an oxidizing agent such as copper(II) sulfate, or simply bubble air through the heated solution. The oxidation is the final step to form the aromatic pyrazine ring.
-
Isolation: The product, 2,5-diphenylpyrazine, will often precipitate upon cooling the reaction mixture. The solid is collected by filtration and washed with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
The Gutknecht Pyrazine Synthesis (1879)
Shortly after the Staedel-Rugheimer report, Hermann Gutknecht developed a variation that offered greater versatility.[2][4] The Gutknecht synthesis is also based on the self-condensation of α-amino ketones, but it differs in how this key intermediate is generated.[5] Instead of starting with an α-halo ketone, the Gutknecht method begins with a standard ketone.[3] This ketone is first treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.[6] This intermediate is then reduced to the corresponding α-amino ketone, which subsequently dimerizes and oxidizes to the pyrazine.[5]
This approach was a significant advance because it broadened the range of accessible starting materials beyond α-halo ketones, which could be lachrymatory and difficult to handle.[7] The control over the generation of the α-amino ketone provided a more robust and adaptable route to a wider variety of substituted pyrazines.
Reaction Mechanism: Gutknecht Synthesis
Caption: Step-by-step workflow of the Gutknecht pyrazine synthesis.
Experimental Protocol: Gutknecht Pyrazine Synthesis (General Procedure) [1][3]
-
Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent such as ethanol or acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite. Acidify the mixture by the dropwise addition of a mineral acid (e.g., HCl) to generate nitrous acid in situ. Stir until the formation of the α-oximino ketone is complete.
-
Reduction to α-Amino Ketone: The α-oximino ketone intermediate is reduced without isolation. This can be achieved by adding a reducing agent like zinc dust in acetic acid or through catalytic hydrogenation (e.g., H2 over a Palladium catalyst).
-
Dimerization and Oxidation: Upon formation, the α-amino ketone dimerizes to the dihydropyrazine. The oxidation to the final pyrazine product is often accomplished by the addition of an oxidizing agent like copper(II) sulfate or by exposure to air, sometimes with gentle heating.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted using an organic solvent. The crude pyrazine is then purified by standard methods such as distillation or column chromatography.
The Modern Era: Catalysis and Efficiency
While the classical methods are historically significant, modern synthetic chemistry demands greater efficiency, milder conditions, and broader functional group tolerance. The 20th and 21st centuries have seen the emergence of powerful new strategies, particularly those leveraging transition-metal catalysis.
Acceptorless Dehydrogenative Coupling
A significant leap in efficiency and sustainability is the synthesis of pyrazines via acceptorless dehydrogenative coupling (ADC) reactions. These methods construct the pyrazine ring from readily available starting materials like β-amino alcohols, with the only byproducts being hydrogen gas and water.[8] This represents a highly atom-economical approach.
Pincer complexes of earth-abundant metals, such as manganese, have proven to be effective catalysts for these transformations.[8] The mechanism typically involves the metal complex catalyzing the oxidation of the amino alcohol to an amino ketone, which then undergoes the familiar self-condensation and subsequent dehydrogenation to the aromatic pyrazine.[9]
Palladium-Catalyzed Cross-Coupling and Cyclization
Modern synthetic chemists frequently build complex molecules by first constructing the core heterocycle and then decorating it with various substituents. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. Halogenated pyrazines can be functionalized via Suzuki, Stille, or Buchwald-Hartwig reactions to introduce aryl, alkyl, and amino groups.
Furthermore, palladium catalysis can be used to construct the pyrazine ring itself. For example, an efficient cascade reaction of aminoacetonitriles with arylboronic acids provides a route to unsymmetrical 2,6-disubstituted pyrazines.[10]
Comparative Analysis and Applications
The evolution of pyrazine synthesis has directly enabled their widespread application. The development of robust synthetic routes was a prerequisite for exploring the therapeutic potential of pyrazine-containing molecules.
| Synthesis Method | Starting Materials | Key Steps | Typical Conditions | Advantages | Limitations |
| Staedel-Rugheimer | α-Halo Ketone, Ammonia | Amination, Dimerization, Oxidation | Basic, often heated | Simple, one-pot procedure | Harsh conditions, lachrymatory reagents, limited scope |
| Gutknecht | Ketone, Nitrous Acid | Oximation, Reduction, Dimerization, Oxidation | Acidic then reductive | Broader substrate scope, avoids α-halo ketones | Multi-step, requires reducing agents |
| Dehydrogenative Coupling | β-Amino Alcohols | Catalytic Dehydrogenation, Dimerization | Catalytic (e.g., Mn, Ru), High Temp. | High atom economy, sustainable | Requires specific catalysts, high temperatures |
| Palladium-Catalyzed | Halopyrazines, Aminoacetonitriles | Cross-Coupling, Cyclization | Catalytic (Pd), Mild | High functional group tolerance, modular | Catalyst cost, removal of metal traces |
The impact of these synthetic advancements is most evident in drug development. Key pharmaceuticals containing the pyrazine core include:
-
Pyrazinamide: A frontline anti-tuberculosis drug.[3]
-
Bortezomib: A proteasome inhibitor used in cancer therapy.
-
Amiloride: A potassium-sparing diuretic.[3]
-
Favipiravir: An antiviral agent.[11]
Conclusion
The historical arc of pyrazine synthesis is a compelling narrative of progress in organic chemistry. It began with robust but often harsh condensation reactions that established the fundamental disconnections for building the ring. Over more than a century, the field has evolved toward elegant, catalytic, and atom-economical methods that offer unparalleled control and efficiency. This progression has not only enriched the synthetic chemist's toolbox but has also been instrumental in the discovery of life-saving medicines and important commercial products. Understanding this history provides critical context for today's researchers as they continue to innovate and build upon this rich chemical legacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 5. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 6. Gutknecht Condensation | CoLab [colab.ws]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazine synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
The Ethynylpyrazine Scaffold: A Computational Guide to Electronic Structure and Properties for Advanced Drug and Materials Design
Abstract
Pyrazine derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and diverse biological activities. The introduction of an ethynyl (-C≡C-) moiety onto the pyrazine ring creates a class of compounds with profound potential, offering a rigid, conjugated linker that significantly modulates electronic structure and intermolecular interactions. This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate ethynylpyrazine compounds. We move beyond simple procedural lists to explain the causal reasoning behind computational choices, offering a framework for predicting molecular properties and guiding rational design for applications in drug development and optoelectronics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to unlock the potential of this versatile heterocyclic system.
Introduction: The Strategic Value of Ethynylpyrazine
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in pharmacology. Its presence in marketed drugs is extensive, owing to its ability to act as a hydrogen bond acceptor and engage in various biological interactions.[1][2] The nitrogen atoms withdraw electron density from the ring, making it electron-deficient and influencing its reactivity and intermolecular binding capabilities.[3][4]
The strategic incorporation of an ethynyl group introduces several key features:
-
Structural Rigidity: The linear, rigid nature of the acetylene linker provides a well-defined vector for substituent orientation, crucial for precise positioning within a protein binding pocket or for controlling molecular packing in a solid-state material.
-
Extended π-Conjugation: The triple bond extends the conjugated system of the pyrazine ring, which directly impacts the frontier molecular orbitals (HOMO and LUMO), typically lowering the energy gap.[5] This modulation is fundamental to tuning the compound's absorption/emission spectra and its electron-accepting or -donating capabilities.
-
Versatile Chemical Handle: The ethynyl group is a highly versatile functional group for further chemical modification via reactions like Sonogashira coupling, enabling the construction of complex molecular architectures.[5]
Computational chemistry provides an indispensable toolkit for dissecting the electronic consequences of ethynyl substitution. Quantum chemical calculations allow us to quantify the impact on molecular geometry, orbital energies, and spectral properties before a single compound is synthesized, thereby accelerating the design-build-test-learn cycle. A key study on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine demonstrated that the pyrazine core significantly lowers the HOMO-LUMO gap compared to the analogous di(phenylethynyl)benzene, a direct consequence of the electron-withdrawing nitrogen atoms localizing the HOMO on the central ring's carbon atoms.[5] This foundational insight underscores the power of computational methods to predict and explain the unique properties of these systems.
Core Computational Methodologies: A Validated Workflow
The following sections detail the primary computational workflows for characterizing ethynylpyrazine compounds. The emphasis is on establishing a self-validating system where theoretical predictions can be benchmarked against experimental data where available.
Workflow Diagram: From Structure to Properties
Below is a generalized workflow for the computational analysis of an ethynylpyrazine derivative.
Caption: A typical computational workflow for ethynylpyrazine analysis.
Ground-State Properties via Density Functional Theory (DFT)
DFT is the workhorse for calculating the electronic structure of molecules in their ground state. The choice of functional and basis set is critical for obtaining accurate results.
Experimental Protocol: Geometry Optimization and Electronic Structure Analysis
-
Structure Input: Build the 2-ethynylpyrazine molecule (or a substituted derivative) in a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Method Selection:
-
Functional: The B3LYP hybrid functional is a robust and widely used choice that balances computational cost and accuracy for organic molecules.[4][6][7] It reliably predicts geometries and electronic properties for a wide range of systems.
-
Basis Set: The Pople-style 6-31G(d) basis set is a good starting point for initial optimizations.[5] For higher accuracy in electronic properties, especially for systems where anions or excited states are of interest, a larger basis set with diffuse functions, such as 6-311+G(d,p), is recommended.[6][8]
-
-
Calculation Execution: Perform a geometry optimization calculation using a software package like Gaussian, ORCA, or Spartan.[3] This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Validation (Causality Check): Following optimization, a vibrational frequency calculation must be performed at the same level of theory.[9][10] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. This is a critical self-validation step.
-
Data Extraction & Analysis:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11][12] Analyze their spatial distribution. For ethynylpyrazine, one expects the HOMO and LUMO to show significant π-character across both the pyrazine and ethynyl moieties, indicating electronic conjugation.[5]
-
Electrostatic Potential (ESP): Map the ESP onto the electron density surface. This reveals regions of positive (electron-poor) and negative (electron-rich) potential. The nitrogen atoms in the pyrazine ring are expected to be regions of strong negative potential, highlighting their role as hydrogen bond acceptors.[13]
-
Excited-State Properties via Time-Dependent DFT (TD-DFT)
To understand a molecule's interaction with light (e.g., its color and fluorescence potential), we must investigate its electronic excited states. TD-DFT is the most common method for this purpose.[14][15]
Experimental Protocol: Simulating the UV-Vis Absorption Spectrum
-
Prerequisite: A successful DFT geometry optimization (Protocol 2.1) is required as the starting point.
-
Method Selection:
-
Functional: While B3LYP can be used, functionals designed for long-range corrected interactions, such as CAM-B3LYP, often provide more accurate predictions of excitation energies, especially for charge-transfer states.[16]
-
Basis Set: Use the same or a larger basis set as in the geometry optimization (e.g., 6-311+G(d,p)).
-
Solvent Model: Electronic transitions are highly sensitive to the solvent environment. Use a Polarizable Continuum Model (PCM) to simulate the bulk solvent effect (e.g., ethanol, dichloromethane) for more realistic predictions.[14]
-
-
Calculation Execution: Run a TD-DFT calculation, requesting a sufficient number of excited states (e.g., the first 10-30 singlet states) to cover the relevant UV-Vis range.[17]
-
Data Analysis:
-
The primary output will be a list of vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are typically considered significant.
-
Plot the calculated transitions as a spectrum (often broadened with a Gaussian function) to generate a theoretical UV-Vis spectrum that can be directly compared with experimental data.[18]
-
Analyze the molecular orbital contributions to the most intense transitions (e.g., HOMO→LUMO) to characterize them (e.g., as π→π* transitions).
-
Key Computational Findings and Applications
Electronic Structure and Optical Properties
Computational studies consistently show that the ethynyl group acts as a π-conjugated linker that lowers the HOMO-LUMO energy gap of the parent pyrazine ring. This effect leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax).
Table 1: Calculated Electronic Properties of Ethynyl-Substituted Aromatic Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine | B3LYP/6-31G(d) | -5.79 | -2.23 | 3.56 | [5] |
| 1,4-Di(phenylethynyl)benzene | B3LYP/6-31G(d) | -5.92 | -2.20 | 3.72 | [5] |
| Pyrazine | B3LYP/6-31G(d,p) | -7.10 | -0.73 | 6.37 | [4] |
| Pyridine | B3LYP/6-31G(d,p) | -6.86 | -0.54 | 6.32 | [4] |
Note: Values are from different studies and serve for comparative illustration. Direct comparison is most valid for compounds calculated with the same method.
The data clearly illustrates that the inclusion of the pyrazine ring in place of a benzene ring lowers the energy gap, enhancing its electron-accepting properties.[5] This tunability is central to its application in materials science.
Application in Drug Discovery
In medicinal chemistry, the ethynylpyrazine scaffold can be used as a rigid linker to connect different pharmacophores or as a core structure for receptor antagonists. Computational docking studies can predict the binding mode and affinity of these compounds within a target protein.
Workflow Diagram: Computational Drug Design
Caption: Workflow for evaluating ethynylpyrazine derivatives as potential drug candidates.
The calculated ESP map (from Protocol 2.1) is crucial here, as it helps rationalize potential hydrogen bonding interactions between the pyrazine nitrogens and amino acid residues (e.g., serine, threonine) in the protein's active site.
Application in Materials Science: Nonlinear Optics
The extended π-conjugation and potential for intramolecular charge transfer in donor-acceptor substituted ethynylpyrazines make them attractive candidates for nonlinear optical (NLO) materials.[19][20] DFT can be used to calculate the first hyperpolarizability (β), a key metric of second-order NLO activity.
Protocol: NLO Property Calculation
-
Design: Create a donor-π-acceptor (D-π-A) system, where the ethynylpyrazine acts as the π-bridge and/or acceptor.
-
Calculation: After geometry optimization, perform a polarizability calculation using a suitable functional (e.g., M06, CAM-B3LYP) and a diffuse basis set (e.g., 6-311++G(d,p)).[19]
-
Analysis: Extract the hyperpolarizability tensor components to calculate the total hyperpolarizability (β_total). A large β value indicates a strong NLO response, making the compound a candidate for applications like frequency doubling or optical switching.[21]
Conclusion and Future Outlook
Theoretical and computational studies provide a powerful, predictive framework for understanding and harnessing the properties of ethynylpyrazine compounds. By systematically applying DFT and TD-DFT, researchers can elucidate ground- and excited-state properties, predict spectral behavior, and screen for potential applications in both medicine and materials science with high fidelity. The methodologies outlined in this guide represent a robust, validated approach to exploring this promising chemical space.
Future work will likely focus on more complex systems, such as oligomers and polymers where ethynylpyrazine serves as a repeating unit for conductive materials. Additionally, more advanced computational methods will be employed to study excited-state dynamics and intersystem crossing, which are crucial for designing efficient materials for organic light-emitting diodes (OLEDs) and other photophysical applications.[22] The continued synergy between computational prediction and experimental validation will undoubtedly accelerate the translation of these fascinating molecules from theoretical concepts to functional technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]
- 3. Funct. Mater. 2013; 20 (4): 504-509. | Journal "Functional Materials" [functmaterials.org.ua]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. Nonlinear Optical Properties of Porphyrin, Fullerene and Ferrocene Hybrid Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [2408.15494] Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine [arxiv.org]
The Ascendant Pyrazine Core: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery
Foreword: The Unassuming Potency of the Pyrazine Ring
To the discerning eye of the medicinal chemist and the process development scientist, the pyrazine ring represents a scaffold of profound potential. This six-membered aromatic heterocycle, with its two nitrogen atoms in a 1,4-orientation, is not merely a structural curiosity; it is a cornerstone of numerous FDA-approved therapeutics and a fertile ground for the discovery of novel bioactive agents.[1] Its unique electronic properties and synthetic tractability have propelled it to the forefront of modern drug development, from oncology to infectious diseases.
This guide is conceived not as a rigid textbook, but as a dynamic and practical resource for researchers, scientists, and drug development professionals. It is born from the crucible of laboratory experience, where theoretical principles are tested and refined. We will delve into the foundational synthetic methodologies that have stood the test of time, explore the nuances of their reaction mechanisms, and illuminate the path to creating diverse libraries of pyrazine derivatives. Furthermore, we will examine the critical role of pyrazines as kinase inhibitors, dissecting their interactions with key signaling pathways that are central to cancer biology. Every protocol and mechanistic discussion is presented with the aim of empowering the reader to not only replicate these processes but to innovate upon them.
I. The Art and Science of Pyrazine Synthesis: From Classical Foundations to Modern Innovations
The construction of the pyrazine core is a testament to the elegance and power of organic synthesis. Over the decades, a repertoire of synthetic strategies has been developed, each with its own set of advantages and applications.
The Pillars of Classical Synthesis: Staedel-Rugheimer and Gutknecht
Among the oldest and most reliable methods for pyrazine synthesis are the Staedel-Rugheimer and Gutknecht reactions.[2][3] These methods, while classical, remain relevant for their straightforwardness and adaptability.
This venerable method involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine.[4]
Causality Behind the Experimental Choices: The use of an α-halo ketone is critical as the halogen acts as a leaving group, facilitating the initial nucleophilic substitution by ammonia to form the key α-amino ketone intermediate. The self-condensation is often spontaneous or base-catalyzed, driven by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon of a second molecule. The final oxidation step is essential to aromatize the dihydropyrazine intermediate, which is thermodynamically favorable. Common and effective oxidizing agents for this purpose include air, mercury(I) oxide, or copper(II) sulfate.[4]
Detailed Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rugheimer Synthesis
Materials:
-
2-Chloroacetophenone
-
Ethanol
-
Aqueous Ammonia (28-30%)
-
Hydrogen Peroxide (30%)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
-
Ice bath
Procedure:
-
Synthesis of α-Aminoacetophenone:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-chloroacetophenone in 100 mL of ethanol.
-
Cool the solution in an ice bath and slowly add 50 mL of concentrated aqueous ammonia with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Condensation and Oxidation:
-
The reaction mixture, now containing the α-aminoacetophenone, will begin to show the formation of a precipitate (the dihydropyrazine intermediate).
-
To facilitate the oxidation, slowly add 15 mL of 30% hydrogen peroxide to the stirring mixture. The addition should be done cautiously to control the exothermic reaction.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
-
Collect the solid 2,5-diphenylpyrazine by vacuum filtration and wash the crystals with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield fine, crystalline needles.
-
Expected Yield: 55-65%
Characterization:
-
Melting Point: 193-195 °C
-
1H NMR (400 MHz, CDCl3): δ 9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.46-7.53 (m, 6H).[5]
-
13C NMR (100 MHz, CDCl3): δ 150.7, 141.2, 136.3, 129.7, 129.0, 126.8.[5]
-
MS (EI) m/z: 232 (M+), 204, 178, 155, 102, 76, 51.[5]
The Gutknecht synthesis is a highly versatile method that also relies on the self-condensation of α-amino ketones. The key difference lies in the in-situ generation of the α-amino ketone from an α-oximinoketone, which is itself prepared from a ketone.[2][6][7][8]
Mechanism of the Gutknecht Pyrazine Synthesis
The Gutknecht synthesis is a multi-step process that begins with the nitrosation of a ketone to form an α-oximinoketone. This intermediate is then reduced to the corresponding α-amino ketone, which dimerizes and is subsequently oxidized to the pyrazine.[9]
Caption: Mechanism of the Gutknecht Pyrazine Synthesis.
Modern Synthetic Strategies: The Power of Transition Metal Catalysis
While classical methods are robust, modern organic synthesis demands greater efficiency, milder reaction conditions, and broader functional group tolerance. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the functionalization of pre-formed pyrazine rings.[10][11]
The Suzuki-Miyaura reaction enables the formation of C-C bonds between a chloropyrazine and an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12] This reaction is invaluable for the synthesis of aryl- and heteroaryl-substituted pyrazines, which are common motifs in pharmaceuticals.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
Materials:
-
2-Chloropyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk tube and line
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 100 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylpyrazine.
-
Expected Yield: 80-95%
Characterization:
-
1H NMR (400 MHz, CDCl3): δ 9.05 (d, J = 1.5 Hz, 1H), 8.63 (d, J = 2.5 Hz, 1H), 8.50 (dd, J = 2.5, 1.5 Hz, 1H), 8.03-7.99 (m, 2H), 7.53-7.46 (m, 3H).
-
13C NMR (100 MHz, CDCl3): δ 151.8, 144.1, 143.2, 142.7, 136.7, 130.0, 129.1, 127.2.
II. Pyrazine Derivatives in Drug Discovery: A Focus on Kinase Inhibition
The pyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[14][15] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazine-based molecules have been successfully developed to target a range of kinases, leading to several approved anti-cancer drugs.[16]
Targeting Key Signaling Pathways in Cancer
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[14][17] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. Several pyrazine-based FLT3 inhibitors have been developed, with some gaining FDA approval for the treatment of FLT3-mutated AML.[18]
Caption: The FLT3 Signaling Pathway and its Inhibition by Pyrazine Derivatives.
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells.[9][16] Dysregulation of the BCR pathway is a driver of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Pyrazine-containing BTK inhibitors have shown remarkable efficacy in treating these diseases.[18]
Caption: The BTK Signaling Pathway in B-Cells and its Inhibition.
Quantitative Data on the Biological Activity of Pyrazine Derivatives
The potency of pyrazine-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table presents a selection of pyrazine derivatives and their reported IC50 values against various cancer cell lines and kinases.
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazines | Fyn | - | 0.24 - 0.46 | [16] |
| Imidazo[1,2-a]pyrazines | CDK9 | Breast Cancer | 5.12 - 7.88 | [16] |
| Pyrazolo[3,4-d]pyrimidines | VEGFR-2 | - | Potent Inhibition | [15] |
| Pyrazinamide Derivative | Prostate (DU-145) | DU-145 | 5 ± 1 µg/mL | [19] |
| Pyrazoline Derivative | Hepatocellular Carcinoma (HepG-2) | HepG-2 | 3.57 | [6] |
III. Experimental Workflow for Pyrazine Library Synthesis
The efficient synthesis of diverse libraries of pyrazine derivatives is crucial for hit-to-lead optimization in drug discovery. Parallel synthesis techniques are often employed to rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies.
Caption: Experimental Workflow for Parallel Synthesis of a Pyrazine Library.
IV. Spectroscopic Characterization of Pyrazine Derivatives
The unambiguous characterization of synthesized pyrazine derivatives is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is employed for this purpose.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (EI) m/z | Reference |
| Pyrazine | 8.61 (s, 4H) | 145.4 | 3050, 1525, 1480, 1015 | 80 (M+) | [7] |
| 2,5-Diphenylpyrazine | 9.06 (s, 2H), 8.05 (d, 4H), 7.46-7.53 (m, 6H) | 150.7, 141.2, 136.3, 129.7, 129.0, 126.8 | 3060, 1595, 1480, 1020 | 232 (M+) | [5] |
| 2,5-bis(4-chlorophenyl)pyrazine | 8.91 (s, 2H), 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H) | 150.5, 139.7, 136.3, 134.6, 129.3, 128.2 | 3070, 1590, 1485, 1090, 830 | 300 (M+) | [5] |
| 3-Amino-N-phenylpyrazine-2-carboxamide | 9.81 (bs, 1H), 8.21 (d, 1H), 7.87 (d, 1H), 7.71 (dd, 2H), 7.30-7.37 (m, 2H), 7.17-7.15 (m, 1H) | 163.9, 155.4, 147.1, 137.4, 131.5, 126.2, 124.4, 129.1, 119.8 | 3400-3200, 1680, 1600, 1520 | 215 ([M+H]+) |
V. Conclusion and Future Perspectives
The pyrazine core continues to be a remarkably versatile and fruitful scaffold in the pursuit of novel therapeutics. Its journey from a component of food aromas to a central element in life-saving medicines is a compelling narrative of chemical ingenuity. The synthetic methodologies, both classical and modern, provide a robust platform for the creation of immense chemical diversity. As our understanding of the molecular drivers of disease deepens, the ability to precisely functionalize the pyrazine ring will undoubtedly lead to the development of next-generation therapies with enhanced potency, selectivity, and safety profiles. The future of pyrazine chemistry is bright, and its impact on human health will continue to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 3. ir.nbu.ac.in [ir.nbu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Gutknecht Condensation | CoLab [colab.ws]
- 7. Pyrazine [webbook.nist.gov]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Sonogashira Coupling of 2-Ethynyl-3-methylpyrazine for Advanced Synthesis
Introduction
The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has become an indispensable tool in modern organic synthesis.[1][2] Since its development in 1975, this palladium- and copper-catalyzed reaction has been prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] These attributes have led to its widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][4][5]
This guide provides a detailed technical overview and robust experimental protocols for the application of 2-ethynyl-3-methylpyrazine as a key building block in Sonogashira coupling reactions. The pyrazine scaffold is a privileged heterocycle in medicinal chemistry and drug development, and its combination with an alkyne functionality opens avenues for creating novel molecular architectures with significant potential. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for both traditional and copper-free conditions, and offer insights into reaction optimization and troubleshooting.
The Sonogashira Reaction: Mechanistic Framework
The efficacy of the Sonogashira coupling lies in a synergistic dual catalytic cycle involving both palladium and copper.[3][6] Understanding this mechanism is critical for rational experimental design and troubleshooting. The process can be dissected into two interconnected cycles.
-
The Palladium Cycle : The active catalyst, a Pd(0) species, initiates the cycle by undergoing oxidative addition with an aryl or vinyl halide (Ar-X). This step, often rate-limiting, forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl > F, with iodides and bromides being the most common substrates.[1][7]
-
The Copper Cycle : Concurrently, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper(I) acetylide intermediate.[1][8] This step effectively "activates" the alkyne for the subsequent key step.
-
Transmetalation & Reductive Elimination : The copper acetylide transfers its organic fragment to the Pd(II) complex in a step called transmetalation.[9] The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
// Inputs and Outputs node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ar_x [label="Ar-X"]; alkyne [label="R'C≡CH"]; product [label="Ar-C≡CR'"];
// Connections ar_x -> pd_oxidative [style=dashed, color="#5F6368"]; alkyne -> cu_alkyne [style=dashed, color="#5F6368"]; cu_alkyne -> pd_oxidative [style=invis]; // for positioning pd_trans -> product [style=dashed, color="#5F6368"];
{rank=same; ar_x; alkyne;} {rank=same; pd0; cu_cat;} {rank=same; pd_oxidative; cu_alkyne;} {rank=same; pd_trans; product;} } caption="Figure 1: The dual catalytic cycle of the Sonogashira reaction."
The Copper-Free Variant
While highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[6] This side reaction can complicate purification and lower the yield of the desired product. To circumvent this, copper-free Sonogashira protocols have been developed. These reactions typically require more forcing conditions (higher temperatures) or the use of specific ligands to facilitate the direct reaction of the alkyne with the palladium center, but they offer a cleaner reaction profile for sensitive substrates.[10][11]
This compound: A Versatile Heterocyclic Partner
This compound is a valuable building block for several reasons:
-
Privileged Scaffold : The pyrazine ring is a common motif in pharmacologically active compounds, known for its ability to participate in hydrogen bonding and other molecular interactions.
-
Reactive Handle : The terminal alkyne group is a versatile functional handle. It can participate in a wide array of chemical transformations beyond Sonogashira coupling, including "click" chemistry (cycloadditions), hydrofunctionalization, and further cross-coupling reactions.
-
Electronic Properties : As an electron-deficient N-heterocycle, the pyrazine ring can influence the electronic properties of the final molecule, which is a key consideration in drug design and materials science.
When using heteroaromatic substrates like this compound, a key consideration is the potential for the ring nitrogen atoms to coordinate to the palladium catalyst, potentially inhibiting its activity. This can often be managed by the careful selection of phosphine ligands, which can modulate the electronic and steric environment of the palladium center.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the Sonogashira coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents and reagents should be handled under an inert atmosphere (Nitrogen or Argon) as specified.
Protocol 1: General Procedure for Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is suitable for high-reactivity aryl iodides and bromides and can often be performed at room temperature.[3]
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with Nitrogen/Argon
-
Aryl halide (e.g., 4-Iodoanisole, 1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5 mL, ~5 vol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL, ~5 vol)
-
Standard work-up and purification supplies (TLC plates, silica gel, solvents)
Step-by-Step Procedure:
-
Reaction Setup : To a dry, oven-flamed round-bottom flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Inert Atmosphere : Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent/Base Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition : Add this compound (1.1 mmol) dropwise to the stirring mixture via syringe.
-
Reaction : Allow the reaction to stir at room temperature. For less reactive bromides, the temperature may be increased to 40-60 °C.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrazine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for preventing alkyne homocoupling, particularly with sensitive or electron-rich alkynes.[10][11]
Materials & Equipment:
-
Same as Protocol 1, excluding Copper(I) Iodide.
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) or Pd/C can be used.[12]
-
Base: A stronger, non-coordinating base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) may be used in place of an amine for certain systems.
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition : Add an anhydrous solvent (e.g., DMF or DMSO).[10] Stir for 5 minutes.
-
Alkyne Addition : Add this compound (1.2 mmol, 1.2 equiv).
-
Reaction : Heat the reaction mixture to 80-100 °C. The higher temperature is necessary to facilitate the reaction in the absence of the copper co-catalyst.
-
Monitoring, Work-up, and Purification : Follow steps 6-10 from Protocol 1. The work-up will be similar, with the initial filtration being particularly important to remove the inorganic base.
Optimization and Troubleshooting
The success of a Sonogashira coupling can be highly dependent on the specific substrates used. The following table outlines key parameters that can be adjusted for optimization.
| Parameter | Typical Range | Considerations & Rationale |
| Pd Catalyst Loading | 1-5 mol% | Lower loading is cost-effective but may require longer reaction times. Higher loading can be used for difficult couplings. |
| Cu(I) Co-catalyst | 2-10 mol% | Essential for the classic mechanism to activate the alkyne. Omit for copper-free protocols to prevent homocoupling.[6] |
| Ligand | Varies | Triphenylphosphine (PPh₃) is standard. Bulky or electron-rich phosphines can improve catalyst stability and activity for challenging substrates.[13] |
| Base | 2-3 equiv. | Amine bases (TEA, DIPEA) often act as both base and solvent.[1] Inorganic bases (K₂CO₃, Cs₂CO₃) are used in copper-free systems.[1] |
| Solvent | 5-10 vol | THF, DMF, and amines are common. Solvent choice can affect solubility and reaction rate. DMSO has been shown to be effective in some amine-free systems.[10] |
| Temperature | RT to 120 °C | Aryl iodides often react at room temperature.[3] Bromides and chlorides typically require heating. Copper-free reactions generally need higher temperatures.[1] |
Common Troubleshooting Issues:
-
No/Low Conversion : Check the quality of the palladium catalyst (ensure it is Pd(0) or can be reduced in situ). Ensure strictly anhydrous and oxygen-free conditions.[14] Consider a more reactive halide (I > Br).
-
Alkyne Homocoupling : This indicates the presence of oxygen and/or excessive copper catalyst. Switch to a copper-free protocol or thoroughly degas all solvents and reagents.[6]
-
Dehalogenation of Aryl Halide : This side reaction can occur, especially at high temperatures or with certain bases. Try lowering the reaction temperature or using a milder base.
Conclusion
The Sonogashira coupling is a highly reliable and versatile reaction for incorporating the this compound moiety into a diverse range of molecular frameworks. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions for their specific synthetic targets. The protocols provided herein serve as a comprehensive starting point for leveraging this powerful reaction in the fields of drug discovery, materials science, and beyond.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cetjournal.it [cetjournal.it]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
The Alkyne-Functionalized Pyrazine: A Versatile Scaffold for Click Chemistry in Modern Drug Discovery
In the landscape of contemporary chemical biology and medicinal chemistry, the pyrazine moiety has emerged as a privileged scaffold, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutics. The introduction of an ethynyl group onto the pyrazine ring, creating 2-ethynyl-3-methylpyrazine, unlocks its potential for facile and efficient modification via "click" chemistry. This powerful ligation methodology allows for the rapid and reliable construction of complex molecular architectures from simple, modular building blocks, accelerating the drug discovery process.[3][4][5]
This technical guide provides a comprehensive overview of the synthesis and application of this compound in the two major modalities of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for applications ranging from bioconjugation to the synthesis of novel compound libraries.
Synthesis of this compound: A Proposed Route via Sonogashira Coupling
As this compound is not readily commercially available, a reliable synthetic route is paramount. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This palladium-catalyzed reaction, in the presence of a copper co-catalyst, offers a direct and efficient pathway to introduce the ethynyl functionality onto the pyrazine core.
A plausible synthetic strategy commences with a halogenated pyrazine derivative, such as 2-chloro-3-methylpyrazine or 2-bromo-3-methylpyrazine, and couples it with a protected or terminal alkyne like trimethylsilylacetylene. The trimethylsilyl (TMS) protecting group can then be readily removed under mild basic conditions to yield the desired terminal alkyne.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via Sonogashira coupling.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, renowned for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance to a wide range of functional groups.[3][4] This reaction is ideal for creating stable linkages in a variety of applications, including the synthesis of compound libraries, bioconjugation, and materials science.
Mechanistic Rationale
The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with an azide in a stepwise manner to form the triazole product. The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition.[3]
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes & Protocols: 2-Ethynyl-3-methylpyrazine as a Versatile Synthon for Advanced Heterocyclic Synthesis
Abstract
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and functional organic materials.[1][2] The strategic introduction of reactive functional groups onto this heterocycle provides a powerful platform for the rapid generation of molecular diversity. This guide details the utility of 2-ethynyl-3-methylpyrazine, a highly versatile and reactive building block, for the synthesis of complex heterocyclic systems. We provide field-proven, step-by-step protocols for its synthesis via Sonogashira coupling, and its subsequent application in key transformations such as [3+2] cycloadditions and further cross-coupling reactions. The causality behind experimental choices, detailed characterization data, and mechanistic insights are provided to empower researchers in drug discovery and chemical biology to leverage this potent synthon in their synthetic campaigns.
Introduction: The Strategic Value of the Pyrazine Scaffold
Pyrazine-containing molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The nitrogen atoms in the 1,4-position act as hydrogen bond acceptors and modulate the electronic properties of the ring, making it an effective bioisostere for benzene, pyridine, or pyrimidine rings in drug design. Several clinically important drugs, such as the antiviral Favipiravir and the anticancer agent Bortezomib, feature a pyrazine core, underscoring its importance in pharmaceutical development.[1][6]
The utility of a heterocyclic core is vastly expanded by the presence of versatile functional handles. The ethynyl (alkyne) group is an exceptionally powerful functional group in modern organic synthesis due to its ability to participate in a wide array of transformations. This compound combines the privileged pyrazine scaffold with the synthetic versatility of a terminal alkyne, creating a building block primed for the efficient construction of novel, complex heterocyclic architectures.
Figure 1: Synthetic utility workflow of this compound.
Synthesis of the Core Building Block: this compound
The most reliable and efficient method for installing a terminal alkyne onto an aryl or heteroaryl halide is the Sonogashira cross-coupling reaction.[7] This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple an sp-hybridized carbon with an sp²-hybridized carbon under mild conditions, showing excellent functional group tolerance.[8]
Causality: We select 2-chloro-3-methylpyrazine as the starting material due to its commercial availability and the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling. Trimethylsilylacetylene (TMSA) is used as the alkyne source. The TMS group serves two critical functions: 1) It prevents the undesired homocoupling (Glaser coupling) of the terminal alkyne, and 2) It is easily removed in situ or in a subsequent step with a mild base like potassium carbonate to reveal the desired terminal alkyne.
Protocol 2.1: Sonogashira Coupling for 2-(Trimethylsilylethynyl)-3-methylpyrazine
| Reagent | MW | Amount | Moles (mmol) | Role |
| 2-Chloro-3-methylpyrazine | 128.56 | 1.29 g | 10.0 | Substrate |
| Trimethylsilylacetylene | 98.22 | 1.4 mL | 10.0 | Alkyne Source |
| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 (2 mol%) | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 76 mg | 0.4 (4 mol%) | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 4.2 mL | 30.0 | Base/Solvent |
| Tetrahydrofuran (THF) | - | 20 mL | - | Solvent |
Step-by-Step Methodology:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-methylpyrazine (1.29 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).
-
Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.
-
Add anhydrous THF (20 mL) and triethylamine (4.2 mL) via syringe. The solution should turn into a yellow-brown suspension.
-
Add trimethylsilylacetylene (1.4 mL, 10.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield a dark oil.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 5% to 15% ethyl acetate in hexane) to afford 2-(trimethylsilylethynyl)-3-methylpyrazine as a pale yellow oil.
Protocol 2.2: TMS Deprotection to Yield this compound
Step-by-Step Methodology:
-
Dissolve the purified 2-(trimethylsilylethynyl)-3-methylpyrazine (e.g., ~1.7 g, ~9.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
-
Add potassium carbonate (K₂CO₃) (1.5 g, 10.8 mmol).
-
Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the deprotection by TLC until the starting material spot has completely disappeared.
-
Remove the methanol under reduced pressure.
-
Add deionized water (30 mL) to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (Note: the product is volatile) to yield this compound.
| Compound | Expected Yield | Appearance | Key Analytical Data |
| This compound | 75-85% (over 2 steps) | Pale yellow oil | ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, 1H), 8.35 (d, 1H), 3.40 (s, 1H, alkyne-H), 2.70 (s, 3H, CH₃). MS (EI): m/z = 118 [M]⁺. |
Application in [3+2] Cycloaddition: Synthesis of Pyrazinyl-Triazoles
The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions.[9][10][11] This class of reactions is a cornerstone of heterocyclic synthesis, allowing for the rapid construction of five-membered rings.[12][13] A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, which regioselectively forms 1,4-disubstituted 1,2,3-triazoles.
Figure 2: Simplified workflow for the CuAAC synthesis of a pyrazinyl-triazole.
Protocol 3.1: Synthesis of 1-Benzyl-4-(3-methylpyrazin-2-yl)-1H-1,2,3-triazole
| Reagent | MW | Amount | Moles (mmol) | Role |
| This compound | 118.14 | 118 mg | 1.0 | Alkyne |
| Benzyl Azide | 133.15 | 133 mg | 1.0 | Dipole |
| Copper(II) Sulfate Pentahydrate | 249.68 | 25 mg | 0.1 (10 mol%) | Catalyst Precursor |
| Sodium Ascorbate | 198.11 | 40 mg | 0.2 (20 mol%) | Reducing Agent |
| t-Butanol/Water (1:1) | - | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
In a 25 mL vial, dissolve this compound (118 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of t-butanol and deionized water.
-
In a separate small vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in 1 mL of water.
-
In another small vial, prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol) in 1 mL of water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture will turn from light blue to a yellow-green suspension.
-
Stir the reaction vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane), observing the disappearance of the starting materials.
-
Upon completion, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethanol/water mixture or by flash column chromatography to yield the pure triazole product.
| Compound | Expected Yield | Appearance | Key Analytical Data |
| 1-Benzyl-4-(3-methylpyrazin-2-yl)-1H-1,2,3-triazole | >90% | White to off-white solid | ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (s, 1H, triazole-H), 8.40 (d, 1H), 8.30 (d, 1H), 7.40-7.30 (m, 5H, Ar-H), 5.60 (s, 2H, CH₂), 2.75 (s, 3H, CH₃). MS (ESI): m/z = 252.1 [M+H]⁺. |
Application in Further Cross-Coupling: Extending the π-System
The terminal alkyne of this compound can itself serve as a nucleophilic partner in a subsequent Sonogashira reaction.[14] This allows for the modular and convergent synthesis of unsymmetrical diaryl alkynes, which are valuable structures in materials science and as precursors to other complex heterocycles.
Protocol 4.1: Synthesis of 2-((4-Iodophenyl)ethynyl)-3-methylpyrazine
| Reagent | MW | Amount | Moles (mmol) | Role |
| This compound | 118.14 | 118 mg | 1.0 | Alkyne |
| 1,4-Diiodobenzene | 329.91 | 363 mg | 1.1 | Aryl Halide |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 (5 mol%) | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 (10 mol%) | Co-catalyst |
| Diisopropylamine (DIPA) | 101.19 | 0.5 mL | 3.5 | Base/Solvent |
| Toluene | - | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
To a dry, argon-flushed Schlenk tube, add 1,4-diiodobenzene (363 mg, 1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Add anhydrous toluene (10 mL) and diisopropylamine (0.5 mL).
-
Add a solution of this compound (118 mg, 1.0 mmol) in 2 mL of toluene dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Eluent: Gradient of 2% to 10% ethyl acetate in hexane) to isolate the desired product.
| Compound | Expected Yield | Appearance | Key Analytical Data |
| 2-((4-Iodophenyl)ethynyl)-3-methylpyrazine | 70-80% | Pale yellow solid | ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H), 8.45 (d, 1H), 7.75 (d, 2H), 7.30 (d, 2H), 2.80 (s, 3H, CH₃). MS (ESI): m/z = 321.0 [M+H]⁺. |
Safety and Handling
-
Pyrazine Derivatives: Generally stable, but handle in a well-ventilated fume hood. Can be odorous.
-
Organometallic Catalysts: Palladium and copper catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of powders.
-
Solvents: THF, toluene, and amines are flammable and toxic. Work in a fume hood away from ignition sources.
-
Azides: Benzyl azide is potentially explosive, especially with heat or shock. Handle with care and behind a safety shield. Do not use metal spatulas.
Conclusion
This compound is a powerful and versatile building block that provides a reliable entry point into a diverse range of complex heterocyclic structures. The protocols outlined in this guide demonstrate its utility in robust and high-yielding transformations, including Sonogashira couplings and [3+2] cycloadditions. By providing detailed, validated methodologies and the scientific rationale behind them, we aim to facilitate the adoption of this synthon in medicinal chemistry and materials science programs, accelerating the discovery of novel and functional molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. mdpi.com [mdpi.com]
- 11. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Synthesis of 2-Ethynyl-3-methylpyrazine Derivatives: An Application Note and Detailed Protocol
Introduction: The Significance of Ethynylpyrazine Scaffolds
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their presence in numerous biologically active compounds and functional materials.[1] The introduction of an ethynyl group at the 2-position of a 3-methylpyrazine core dramatically expands the molecular diversity and utility of this scaffold. The rigid, linear nature of the alkyne moiety can be exploited to probe interactions with biological targets, while its reactive triple bond serves as a versatile handle for further functionalization through click chemistry and other coupling reactions. These derivatives have emerged as promising candidates in drug discovery, exhibiting a range of pharmacological activities, and as valuable building blocks for novel organic materials.[2]
This application note provides a comprehensive guide to the synthesis of 2-ethynyl-3-methylpyrazine derivatives, with a focus on the robust and widely applicable Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the critical aspects of starting material preparation, reaction optimization, and product purification.
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most efficient and versatile method for constructing the C(sp²)-C(sp) bond between the pyrazine ring and a terminal alkyne is the Sonogashira cross-coupling reaction.[3] This powerful transformation utilizes a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, and an amine base to couple an aryl or vinyl halide with a terminal alkyne.[1]
Reaction Mechanism: A Dual Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halo-3-methylpyrazine, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center.
-
Reductive Elimination: The desired this compound derivative is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Acid-Base Reaction: In the presence of an amine base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This activated alkyne species is then ready to participate in the transmetalation step with the palladium complex.
The following diagram illustrates the key steps in the Sonogashira catalytic cycle:
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-methylpyrazine
This protocol details the synthesis of a representative derivative, 2-(phenylethynyl)-3-methylpyrazine, starting from 2-bromo-3-methylpyrazine and phenylacetylene.
Part 1: Synthesis of the Starting Material: 2-Bromo-3-methylpyrazine
The necessary starting material, 2-bromo-3-methylpyrazine, can be synthesized from the commercially available 2-amino-3-methylpyrazine via a Sandmeyer-type reaction. A related procedure for the bromination of 2-amino-5-methylpyrazine has been reported and can be adapted.[4]
Materials:
-
2-Amino-3-methylpyrazine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, add 2-amino-3-methylpyrazine to 48% hydrobromic acid.
-
While maintaining a low temperature (0 °C or below), slowly add bromine dropwise.
-
A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 0 °C.
-
After stirring, the reaction is carefully neutralized with a concentrated solution of sodium hydroxide, ensuring the temperature does not rise excessively.
-
The aqueous mixture is extracted with a suitable organic solvent like ether or dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-3-methylpyrazine.
Part 2: Sonogashira Coupling for the Synthesis of 2-(Phenylethynyl)-3-methylpyrazine
The following is a detailed, step-by-step methodology for the cross-coupling reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. |
| 2-Bromo-3-methylpyrazine | 173.01 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Experimental Workflow:
Caption: A streamlined workflow for the synthesis of 2-(phenylethynyl)-3-methylpyrazine.
Detailed Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).
-
The flask is then evacuated and backfilled with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL), 2-bromo-3-methylpyrazine (1.0 mmol), and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes, then add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5][6]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(phenylethynyl)-3-methylpyrazine as a solid.
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound. The ¹H NMR spectrum is expected to show signals for the pyrazine ring protons, the methyl group, and the phenyl group. The ¹³C NMR will show characteristic peaks for the alkyne carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Trustworthiness and Self-Validation
The protocol described above is based on well-established Sonogashira coupling reactions, a cornerstone of modern organic synthesis.[1][3] The reliability of this procedure is enhanced by the following:
-
Monitoring Reaction Progress: The use of TLC allows for real-time monitoring of the reaction, ensuring that it is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times.
-
Inert Atmosphere: The requirement for an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[3]
-
Purification: Column chromatography is a robust method for separating the desired product from any unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity of the final compound.[5]
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound derivatives. This application note offers a detailed protocol that can be readily implemented in a research setting. The versatility of the Sonogashira reaction allows for the introduction of a wide variety of substituted alkynes, making this a powerful tool for generating libraries of novel pyrazine derivatives for applications in drug discovery and materials science.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethynyl-3-methylpyrazine in Medicinal Chemistry
Abstract
This document provides a comprehensive guide to the synthesis and potential applications of 2-ethynyl-3-methylpyrazine, a versatile heterocyclic building block for medicinal chemistry and drug discovery. While direct pharmacological data on this specific molecule is emerging, its constituent parts—the pyrazine ring and the ethynyl group—are well-established pharmacophores. The pyrazine core is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] The ethynyl moiety is a privileged structural feature in medicinal chemistry, serving as a rigid linker, a pharmacophore itself, and a versatile functional handle for bioconjugation and library synthesis.[4] These application notes offer a detailed, field-proven protocol for the synthesis of this compound via Sonogashira coupling and explore its prospective utility in the generation of novel compound libraries for therapeutic screening.
Introduction: The Strategic Value of the this compound Scaffold
The rational design of small molecule therapeutics often relies on the use of novel, yet synthetically accessible, building blocks. This compound represents a strategic scaffold for several key reasons:
-
Bioisosteric Potential: The pyrazine ring is a well-known bioisostere for other aromatic systems, offering opportunities to modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[5]
-
Structural Rigidity: The linear and rigid nature of the ethynyl group can be exploited to orient pharmacophoric elements in a precise manner within a binding pocket, potentially leading to enhanced potency and selectivity.
-
Synthetic Versatility: The terminal alkyne is a gateway to a vast array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the efficient and modular construction of compound libraries.[6]
-
Established Pharmacological Relevance: Pyrazine derivatives have demonstrated significant therapeutic potential across a range of diseases.[1][7] For instance, several pyrazine-based kinase inhibitors are in clinical use or under investigation.
These attributes position this compound as a high-value starting material for lead discovery and optimization programs.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This protocol details the coupling of a 2-halo-3-methylpyrazine with a suitable acetylene source.
Materials and Reagents
-
2-Chloro-3-methylpyrazine (or 2-Iodo-3-methylpyrazine for higher reactivity)
-
Ethynyltrimethylsilane (or trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Synthesis Protocol
Step 1: Sonogashira Coupling
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-methylpyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature.
Step 2: Deprotection of the Silyl Group
-
To the crude reaction mixture from Step 1, add TBAF solution (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the silylated intermediate.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Step 3: Work-up and Purification
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts (Glaser coupling).[8][9]
-
Copper Co-catalyst: Copper(I) facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step in the catalytic cycle.[10]
-
Base (Triethylamine): The amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[10]
-
Silyl Protecting Group: Using ethynyltrimethylsilane prevents the self-coupling of the terminal alkyne and allows for a cleaner reaction. The silyl group is easily removed under mild conditions.
-
Choice of Halide: While 2-chloro-3-methylpyrazine is often more commercially available, the corresponding 2-iodo derivative will typically react faster due to the weaker carbon-iodine bond, allowing for milder reaction conditions.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a versatile building block for generating novel chemical entities with therapeutic potential.
Library Synthesis via Click Chemistry
The terminal alkyne of this compound is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction. This allows for the rapid diversification of the scaffold by introducing a wide array of azide-containing fragments.
References
- 1. benchchem.com [benchchem.com]
- 2. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2-Ethynyl-3-methylpyrazine as a Versatile Building Block for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2][3] Its two nitrogen atoms, arranged in a 1,4-orientation, provide key hydrogen bond accepting capabilities and influence the molecule's overall physicochemical properties, such as solubility and metabolic stability. This makes pyrazine derivatives particularly attractive for targeting a wide range of biological targets, most notably protein kinases.[3][4] The introduction of a reactive "handle," such as an ethynyl group, onto the pyrazine ring creates a versatile building block for the rapid assembly of complex molecular architectures. 2-Ethynyl-3-methylpyrazine, in particular, offers a strategic entry point for generating libraries of novel compounds for drug discovery programs. The methyl group provides an additional point of substitution for structure-activity relationship (SAR) studies, while the terminal alkyne is primed for highly efficient and regioselective coupling reactions.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two of the most powerful transformations in modern organic synthesis: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss their application in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors.
Core Synthetic Methodologies: Unleashing the Potential of the Ethynyl Group
The terminal alkyne of this compound is the key to its synthetic versatility. This functional group allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.
Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6] The Sonogashira coupling is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it an ideal method for the late-stage functionalization of complex molecules.[5][7]
Mechanism of Action: A Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.
-
The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Application Notes and Protocols for Mechanistic Studies Using Deuterated 2-Ethynyl-3-methylpyrazine
Abstract
This technical guide provides a comprehensive framework for utilizing deuterated 2-ethynyl-3-methylpyrazine as a tool for in-depth mechanistic studies in drug discovery and development. By leveraging the deuterium kinetic isotope effect (KIE), researchers can elucidate metabolic pathways, identify sites of metabolic vulnerability, and modulate pharmacokinetic profiles. This document details the underlying scientific principles, proposes a synthetic strategy for deuterium labeling, and offers detailed, step-by-step protocols for in vitro metabolic stability and metabolite identification studies. The methodologies are designed to be self-validating, providing researchers with robust and interpretable data to guide critical decisions in drug development programs.
The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen (¹H) atom with its stable, non-radioactive isotope deuterium (²H or D) is a powerful strategy in medicinal chemistry.[1][] The core of this strategy lies in the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution.[3] A C-D bond has a lower zero-point vibrational energy than a C-H bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.[4]
In drug metabolism, many oxidative reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[5][6] By strategically placing deuterium at a metabolically labile position on a drug candidate like this compound, the rate of metabolism at that site can be significantly reduced. This allows researchers to:
-
Enhance Metabolic Stability: Slowing down metabolism can improve a drug's half-life and exposure.[]
-
Elucidate Reaction Mechanisms: Observing a significant KIE provides strong evidence that C-H bond cleavage is rate-limiting.[5][8]
-
Identify Metabolic "Soft Spots": Comparing the metabolic profiles of the deuterated and non-deuterated compounds can pinpoint the primary sites of biotransformation.[9]
Caption: Potential energy diagram illustrating the Kinetic Isotope Effect.
Synthesis and Characterization of Deuterated this compound
The strategic placement of deuterium is critical for a successful mechanistic study. For this compound, a potential site of metabolic oxidation by CYP enzymes is the methyl group, which can be hydroxylated. Therefore, synthesizing 2-ethynyl-3-(methyl-d₃)-pyrazine provides a direct probe for metabolism at this position.
Proposed Synthetic Route
A plausible synthesis can be adapted from known methods for creating deuterated alkyl pyrazines.[10][11] The strategy involves using a deuterated starting material to introduce the labeled methyl group.
Caption: High-level workflow for synthesizing the target deuterated compound.
Analytical Characterization
Confirmation of isotopic incorporation and purity is essential. A combination of analytical techniques should be employed to provide a comprehensive characterization of the final compound.[12]
| Technique | Parameter | Expected Result for 2-Ethynyl-3-(methyl-d₃)-pyrazine | Rationale |
| High-Resolution MS | Molecular Ion (M+H)⁺ | m/z shift of +3 compared to the non-deuterated analog. | Confirms the incorporation of three deuterium atoms. |
| ¹H NMR | Methyl Group Signal | Disappearance or significant attenuation of the methyl proton signal (~2.5 ppm). | Verifies the location of deuteration at the target methyl group. |
| ²H NMR | Deuterium Signal | Appearance of a signal in the region corresponding to the methyl group. | Directly detects the incorporated deuterium atoms. |
| GC-MS or LC-MS | Purity & Isotopic Enrichment | Single major peak with the correct mass. Isotopic enrichment should be >98%. | Ensures chemical purity and high-level incorporation for unambiguous study results. |
Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines the rate at which this compound is metabolized by liver enzymes, allowing for a direct comparison between the deuterated and non-deuterated compounds. Human Liver Microsomes (HLM) are a standard reagent as they contain a high concentration of CYP enzymes.[13][14]
Objective
To calculate and compare the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of deuterated vs. non-deuterated this compound. A significantly longer half-life for the deuterated compound indicates that the methyl group is a primary site of metabolism.
Materials & Reagents
-
Test Compounds: 10 mM stock solutions of deuterated and non-deuterated this compound in DMSO.
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL stock.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
-
Internal Standard (IS): A structurally similar, stable compound (e.g., 2-ethyl-3-methylpyrazine) for analytical normalization.
-
Quenching Solution: Ice-cold acetonitrile (ACN) containing the Internal Standard at a fixed concentration (e.g., 100 nM).
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Data Analysis and Interpretation
-
Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point. The 0-minute time point represents 100% of the initial compound.
-
Calculation: Plot the natural logarithm (ln) of the percent parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Half-Life (t₁/₂): Calculate using the formula: t₁/₂ = -0.693 / k
-
Intrinsic Clearance (Clᵢₙₜ): Calculate using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [mg protein/mL])
Expected Outcome:
| Compound | Hypothetical t₁/₂ (min) | Hypothetical Clᵢₙₜ (µL/min/mg) | Interpretation |
| This compound | 15 | 92.4 | Rapid metabolism observed. |
| 2-Ethynyl-3-(methyl-d₃)-pyrazine | 75 | 18.5 | KIE = 5.0 . Metabolism is significantly slowed, confirming the methyl group is a major site of metabolic attack. |
Note: A KIE value (Clᵢₙₜ_H / Clᵢₙₜ_D) greater than 2 is generally considered significant.[4]
Protocol 2: Comparative Metabolite Identification (MetID)
This protocol uses high-resolution LC-MS/MS to identify the metabolites of both the deuterated and non-deuterated compounds. The unique mass signature of the deuterated compound and its metabolites simplifies the identification process.[9]
Objective
To identify the structures of metabolites by comparing the product ion spectra of the deuterated and non-deuterated compounds and looking for characteristic mass shifts.
Methodology
-
Incubation: Perform a larger-scale incubation similar to Protocol 1, but for a fixed, longer time point (e.g., 60 minutes) to allow for metabolite formation. Prepare separate incubations for the deuterated and non-deuterated compounds.
-
Sample Preparation: Quench the reaction with ice-cold ACN. Centrifuge to pellet the protein and transfer the supernatant. Evaporate the solvent and reconstitute in a smaller volume of mobile phase to concentrate the metabolites.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be set to perform data-dependent acquisition (DDA), triggering fragmentation (MS/MS) on detected parent ions.
-
Data Processing: Use metabolite identification software to search for expected and unexpected biotransformations (e.g., oxidation, glucuronidation). Critically, compare the chromatograms and spectra from the deuterated and non-deuterated samples.
Data Interpretation: The "Metabolite Doublet"
The key to this analysis is finding "doublets" in the mass spectra: pairs of peaks separated by 3 Da (for the d₃-label).
-
Parent Doublet: The non-deuterated parent and the d₃-parent (M and M+3).
-
Metabolite Doublet: A metabolite of the non-deuterated parent and the corresponding metabolite of the d₃-parent. For example, a hydroxylated metabolite would appear as a doublet at M+16 and M+19 (M+3+16).
Caption: Comparative metabolic pathway showing expected mass shifts.
By analyzing the fragmentation patterns of these doublets, the precise site of modification can be confirmed. For instance, if hydroxylation occurs on the methyl group, the fragment ion corresponding to the loss of the hydroxymethyl group will show a mass shift, confirming the metabolic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Portico [access.portico.org]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethynyl-3-methylpyrazine
Welcome to the technical support center for the synthesis of 2-Ethynyl-3-methylpyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize it effectively.
Overview of the Synthetic Strategy
The most reliable and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. For our target molecule, the strategy involves coupling a halo-pyrazine, such as 2-chloro-3-methylpyrazine, with a protected alkyne like trimethylsilylacetylene (TMSA). A subsequent deprotection step reveals the terminal alkyne, yielding the final product.
The use of a protected alkyne is crucial as it prevents the undesired side reaction of alkyne homocoupling (Glaser coupling) and allows for more controlled reaction conditions.[2]
Caption: General workflow for this compound synthesis.
Starting Material Quality and Preparation
The purity and reactivity of your starting materials are the foundation of a high-yield synthesis. Neglecting this stage is a common source of failed or low-yielding reactions.
Frequently Asked Questions (FAQs):
Q: My 2-chloro-3-methylpyrazine is old or looks impure. How critical is its purity? A: Extremely critical. Impurities in the halo-pyrazine can poison the palladium catalyst, leading to the formation of a black precipitate ("palladium black") and complete reaction failure.[3] We recommend purifying commercial 2-chloro-3-methylpyrazine by column chromatography or distillation before use if its quality is suspect.
Q: Which halo-pyrazine is best to use: 2-iodo, 2-bromo, or 2-chloro-3-methylpyrazine? A: The choice of halide significantly impacts reactivity. The general trend for oxidative addition to the palladium center is I > Br > OTf >> Cl.[1]
-
2-Iodo-3-methylpyrazine: The most reactive substrate, allowing for milder reaction conditions (often room temperature) and lower catalyst loadings. However, it is typically more expensive and may be less stable.
-
2-Bromo-3-methylpyrazine: A good balance of reactivity and stability. It usually requires heating to achieve a good reaction rate.[4]
-
2-Chloro-3-methylpyrazine: The least reactive but often the most cost-effective starting material.[5] Successful coupling requires more forcing conditions, such as higher temperatures (80-120 °C) and specialized, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[2][6]
| Halide (X) in 2-X-3-methylpyrazine | Relative Reactivity | Typical Reaction Temperature |
| Iodo (I) | Highest | Room Temperature to 50 °C |
| Bromo (Br) | Medium | 60 °C to 100 °C |
| Chloro (Cl) | Lowest | 80 °C to 120+ °C |
| Caption: Comparison of halo-pyrazine reactivity in Sonogashira coupling. |
Troubleshooting the Sonogashira Coupling Reaction
This section addresses the most common issues encountered during the core cross-coupling step.
Caption: Troubleshooting logic tree for the Sonogashira reaction.
Frequently Asked Questions (FAQs):
Q: My reaction turned black and I only recovered my starting material. What happened? A: You have likely observed the formation of palladium black, which is finely divided, inactive palladium metal.[3] This indicates your Pd(0) catalyst has precipitated from the catalytic cycle.
-
Causality: This is often caused by oxygen in the reaction, impurities in the starting materials or solvent, or using a solvent that poorly solubilizes the catalyst complex (anecdotal evidence suggests THF can sometimes promote this).[3][7] The amine base can also degrade at high temperatures, leading to catalyst decomposition.
-
Solution: Ensure all reagents are pure and the solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[3] Run the reaction under a strict inert atmosphere (argon or nitrogen).
Q: I see a new product, but it's not my desired coupled product. Mass spectrometry suggests it's a dimer of my alkyne. What is this? A: This is the classic Glaser homocoupling product, the most common side reaction in copper-co-catalyzed Sonogashira reactions.[2][8]
-
Causality: This oxidative coupling occurs when the copper acetylide intermediate reacts with another molecule of itself in the presence of an oxidant, most commonly atmospheric oxygen.[2][9]
-
Solution:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.[3]
-
Copper-Free Conditions: The best way to avoid Glaser coupling is to eliminate the copper co-catalyst entirely.[8][10] Copper-free Sonogashira reactions are well-established and highly effective, though they may require slightly different ligands or conditions to achieve optimal rates.[11][12]
-
Q: My reaction with 2-chloro-3-methylpyrazine is very slow or doesn't work at all. A: This is expected due to the low reactivity of aryl chlorides.[1] Oxidative addition of the C-Cl bond to the palladium center is the rate-limiting step.[2]
-
Causality: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making it harder for the Pd(0) catalyst to insert itself and initiate the catalytic cycle.
-
Solution:
-
Increase Temperature: These reactions often require temperatures of 100 °C or higher.[4]
-
Use Appropriate Ligands: Standard triphenylphosphine (PPh₃) is often insufficient. Use bulky, electron-rich phosphine ligands like XPhos or Buchwald's biarylphosphine ligands, which promote the difficult oxidative addition step.[6]
-
Use a More Reactive Halide: If feasible, switching to 2-bromo- or 2-iodo-3-methylpyrazine is the most straightforward solution.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3-methylpyrazine This protocol is adapted from a general chlorination procedure for pyrazine derivatives.[13]
-
Setup: In a three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a gas outlet bubbler, dissolve 2-methylpyrazine (5 g) and pyridine (4.8 mL) in carbon tetrachloride (125 mL).
-
Chlorine Solution Prep: In a separate flask, bubble chlorine gas through carbon tetrachloride (67 mL) for 30 minutes to create a saturated solution.
-
Reaction: Slowly add the chlorine solution dropwise to the stirred 2-methylpyrazine solution over 30 minutes. Maintain the reaction temperature below 30 °C.
-
Quench & Workup: After the addition is complete, purge the system with nitrogen to remove excess chlorine. Remove the solvent via rotary evaporation.
-
Purification: Purify the resulting brown oil by silica gel column chromatography (eluting with dichloromethane) to yield 2-chloro-3-methylpyrazine.
Protocol 2: Copper-Free Sonogashira Coupling of 2-chloro-3-methylpyrazine with TMSA
-
Setup: To an oven-dried Schlenk flask, add 2-chloro-3-methylpyrazine (1.0 eq), Pd(OAc)₂ (0.03 eq), and an appropriate phosphine ligand (e.g., SPhos, 0.06 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMSO) followed by trimethylsilylacetylene (1.5 eq) and a strong, non-nucleophilic base such as 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).[14]
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate, 2-((trimethylsilyl)ethynyl)-3-methylpyrazine, by silica gel column chromatography.
Protocol 3: Deprotection to this compound
-
Setup: Dissolve the purified TMS-protected intermediate (1.0 eq) in methanol.
-
Reaction: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Filter off the K₂CO₃ and concentrate the methanol. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer, concentrate, and purify the final product by column chromatography or vacuum distillation to yield this compound.[15]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 2-chloro-3-methylpyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient and Copper‐Free Sonogashira Cross‐Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System | Semantic Scholar [semanticscholar.org]
- 13. 2-CHLORO-3-METHYLPYRAZINE CAS#: 95-58-9 [m.chemicalbook.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Ethynyl-3-methylpyrazine
Welcome to the technical support guide for the purification of 2-Ethynyl-3-methylpyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic building block. The unique electronic properties of the pyrazine ring, combined with the reactivity of the ethynyl group, present specific challenges that require careful methodological consideration. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound. Each problem is presented with its likely causes and a step-by-step solution.
Q1: My product is degrading on the silica gel column. Why is this happening and how can I prevent it?
Answer:
Product degradation during silica gel chromatography is a frequent and frustrating issue when working with electron-rich or reactive heterocycles like this compound. The root cause is often the acidic nature of standard silica gel, which can catalyze decomposition or polymerization of the sensitive ethynyl group.
Causality Explained:
-
Acidity of Silica: Standard silica gel has a surface pH of approximately 4-5 due to the presence of silanol groups (Si-OH). These acidic sites can protonate the nitrogen atoms of the pyrazine ring, making the molecule more susceptible to nucleophilic attack or promoting side reactions of the ethynyl moiety.
-
Trace Metal Contamination: Silica gel can contain trace iron or other metal impurities that may catalyze the oxidative dimerization (homocoupling) of the terminal alkyne, leading to the formation of a di-yne byproduct.
-
Prolonged Exposure: The longer the compound remains on the column, the greater the opportunity for degradation. Slow-running columns or improper solvent selection exacerbate this issue.
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Before preparing your column, pre-treat the silica gel. Create a slurry of silica in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume. The amine base will neutralize the acidic silanol groups on the silica surface, creating a more inert stationary phase.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or C18-bonded silica for reversed-phase chromatography.[1][2]
-
Optimize Mobile Phase and Flow Rate:
-
Perform thorough thin-layer chromatography (TLC) analysis to find a solvent system that provides a retention factor (Rƒ) for your product between 0.3 and 0.4. This ensures a reasonable elution time.
-
Use flash chromatography with positive air pressure to minimize the residence time of the compound on the column.[3]
-
-
Work-up Procedure Check: Ensure your crude product is free of any residual acid from the synthesis steps before loading it onto the column. A simple aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during the reaction work-up can prevent the introduction of acid to the column.
Q2: I'm seeing a persistent impurity that co-elutes with my product. How can I identify and remove it?
Answer:
Co-elution is typically caused by an impurity with a polarity very similar to that of this compound. The most likely culprits are starting materials from the synthesis or byproducts of side reactions.
Causality Explained & Impurity Identification:
The synthesis of this compound often involves a Sonogashira coupling between a halopyrazine (e.g., 2-chloro- or 2-bromo-3-methylpyrazine) and a protected acetylene source.[4][5][6] This reaction can lead to several common impurities with similar polarities.
Table 1: Common Impurities and Their Origins
| Impurity | Probable Origin | Relative Polarity vs. Product | Identification Tip (¹H NMR) |
|---|---|---|---|
| 2-Halo-3-methylpyrazine | Unreacted starting material | Slightly more polar | Absence of the characteristic alkyne proton signal (~3.2 ppm); presence of pyrazine ring protons only. |
| Di-yne byproduct (e.g., Butadiyne derivative) | Homocoupling of the alkyne coupling partner | Less polar | Absence of pyrazine ring protons; may show symmetric alkyne signals. |
| 2-Ethyl-3-methylpyrazine | Over-reduction if a deprotection step involves hydrogenation | Less polar | Presence of a triplet/quartet pattern for an ethyl group instead of the ethynyl singlet. |
| Catalyst Complexes | Palladium or copper catalyst complexed with the product | Variable | Can cause significant peak broadening in NMR spectra. |
Troubleshooting Workflow:
The following diagram outlines a systematic approach to resolving co-elution issues.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sonog-ashira Coupling of Pyrazines
Welcome to the Technical Support Center for Sonogashira Coupling Reactions involving pyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to overcome common challenges in your own laboratory.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Sonogashira coupling of pyrazines. The advice provided is based on established chemical principles and field-proven insights.
Issue 1: Low to No Product Formation
Question: My Sonogashira reaction with a halopyrazine is not yielding any of the desired product. What are the most likely causes and how can I fix it?
Answer: This is a common and frustrating issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, and reagent quality.
-
Catalyst and Ligand Choice: Pyrazines, as N-heterocycles, can be challenging substrates because the nitrogen atoms can coordinate to the palladium catalyst, effectively poisoning it.[1]
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ can be effective, but if you're experiencing issues, consider using more robust systems. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and prevent catalyst inhibition.[1] For air-sensitive applications, stable precatalysts like [DTBNpP]Pd(crotyl)Cl have shown to be effective in copper-free Sonogashira couplings.[1]
-
-
Reactivity of the Halopyrazine: The reactivity of the C-X bond is critical. The general trend for oxidative addition to the Pd(0) center is I > Br > Cl.[2][3]
-
Expert Insight: If you are using a chloropyrazine, the reaction will likely require more forcing conditions (higher temperatures, stronger bases, more active catalyst systems) than an iodopyrazine.[4] For instance, the coupling of chloropyrazine with phenylacetylene has been shown to proceed to quantitative conversion, but this may not be universal for all substituted chloropyrazines.[4] If possible, starting with the iodo- or bromo-analogue of your pyrazine will significantly increase your chances of success.[2]
-
-
Reagent Quality: The Sonogashira reaction is highly sensitive to the purity of your reagents.
-
Trustworthiness Check: Ensure your solvents and amine bases are anhydrous and have been properly degassed. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1][5] Water can deactivate the catalyst.[1] It has been noted that distilling the amine base can sometimes resolve reaction failure.[6]
-
-
Temperature: While many Sonogashira reactions can proceed at room temperature, less reactive aryl halides, such as chloropyrazines, may require elevated temperatures to facilitate the oxidative addition step.[1][7]
-
Caution: Be aware that higher temperatures can also lead to catalyst decomposition or an increase in side reactions.[1] Careful monitoring of the reaction progress is essential.
-
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: My main product is the dimer of my starting alkyne. How can I prevent this?
Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[1][5][8]
-
Minimize Oxygen: The most critical step is to ensure your reaction is performed under strictly anaerobic conditions.[1]
-
Protocol: Thoroughly degas your solvent and reaction mixture. Standard methods include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Go Copper-Free: The copper(I) co-catalyst is often the primary culprit in promoting homocoupling.[1][8]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, which favors the desired cross-coupling pathway over homocoupling.[1]
Issue 3: Dehalogenation of the Pyrazine Starting Material
Question: I am observing the formation of the dehalogenated pyrazine as a major byproduct. What causes this and how can I avoid it?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It can be influenced by the choice of solvent, base, and temperature.
-
Solvent Choice: The solvent can act as a proton source for the dehalogenation pathway.
-
Expert Insight: Ensure you are using a dry, aprotic solvent. If you suspect your solvent is the issue, consider switching to a different anhydrous, aprotic solvent.
-
-
Base Selection: The choice of base can play a role. Some amine bases can participate in side reactions that lead to dehalogenation.
-
Troubleshooting Step: If dehalogenation is a persistent issue, consider switching from an amine base like triethylamine to an inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[12]
-
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.[1]
-
Optimization Strategy: If your reaction allows, try running it at a lower temperature for a longer period.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for both a standard and a copper-free Sonogashira coupling of a model halopyrazine.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for reactive halopyrazines (e.g., iodopyrazines).
Materials:
-
Halopyrazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.1 equiv)
-
Anhydrous, degassed triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halopyrazine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and other aqueous-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid alkyne homocoupling or when working with sensitive substrates.
Materials:
-
Halopyrazine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., SPhos, 0.04 equiv)
-
Inorganic base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the halopyrazine, palladium precatalyst, ligand, and base to a Schlenk flask or reaction vial.
-
Seal the vessel, then evacuate and backfill with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures, e.g., 100 °C, depending on the reactivity of the halopyrazine).[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Recommended Reaction Parameters
The optimal conditions for the Sonogashira coupling of pyrazines can vary significantly based on the specific substrates and desired outcome. The following table provides a summary of typical starting points for optimization.
| Parameter | Recommended Range | Rationale & Considerations |
| Palladium Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates (e.g., chloropyrazines). |
| Copper(I) Iodide Loading | 2 - 10 mol% | Essential in the classic Sonogashira, but can be omitted in copper-free protocols to avoid homocoupling.[1][8] |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | The optimal ratio depends on the specific ligand and catalyst used. |
| Base | 2 - 4 equivalents | Amine bases (e.g., Et₃N, DIPEA) are common, but inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be advantageous in certain cases to minimize side reactions.[12] |
| Solvent | DMF, THF, 1,4-dioxane, MeCN | Must be anhydrous and degassed. The choice of solvent can influence catalyst stability and reaction rate.[14] |
| Temperature | Room Temp. to 120 °C | Iodopyrazines often react at lower temperatures, while chloro- and bromopyrazines typically require heating.[2][7] |
Visualizations
Catalytic Cycle of the Sonogashira Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Stability issues of 2-Ethynyl-3-methylpyrazine in different solvents
Technical Support Center: 2-Ethynyl-3-methylpyrazine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic alkyne. Due to its unique structure, featuring both a pyrazine ring and a terminal ethynyl group, this compound exhibits specific reactivity that necessitates careful handling and solvent selection to ensure experimental success and reproducibility. This guide provides in-depth, field-proven insights into common stability issues, troubleshooting protocols, and best practices for storage and use.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My solution of this compound has turned yellow/brown and a precipitate has formed. What is happening?
Answer:
This is a classic sign of compound degradation, most likely due to the oxidative polymerization of the terminal alkyne group. Terminal alkynes are susceptible to a reaction known as oxidative homocoupling (or Glaser-Hay coupling), where two alkyne molecules join to form a diyne.[1][2] This process can continue, leading to the formation of conjugated polymers, which are often colored and insoluble, resulting in the discoloration and precipitation you observe.[1]
Causality & Mechanism:
-
Oxygen: The primary culprit is often atmospheric oxygen, which acts as the oxidant in the coupling reaction.
-
Trace Metals: This polymerization is frequently catalyzed by trace amounts of metal ions, particularly copper (Cu⁺/Cu²⁺).[2] These metals can be leached from spatulas, glassware, or may be present as impurities in reagents or solvents.
-
Heat & Light: Elevated temperatures and exposure to UV light can provide the activation energy needed to initiate and accelerate these degradation pathways.
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[3] This is the most effective way to prevent oxidation. Use Schlenk line techniques or a glove box for maximum protection.
-
Solvent Purity: Use high-purity, degassed solvents. To degas a solvent, sparge it with argon or nitrogen for 15-30 minutes or use several freeze-pump-thaw cycles.
-
Avoid Metal Contamination: Use non-metallic spatulas (e.g., PTFE-coated or ceramic). If using glassware that may have been exposed to metal catalysts, consider acid-washing (e.g., with aqua regia or nitric acid) followed by thorough rinsing with deionized water and drying.
-
Storage: Store the solid compound and any solutions at low temperatures (≤ -20°C) and protected from light in a tightly sealed container.[3][4][5]
Issue 2: Which solvent is best for dissolving and storing this compound?
Answer:
The ideal solvent balances solubility and stability. For this compound, the best choice is typically a high-purity, dry, aprotic solvent that has been properly degassed.
Solvent Selection Rationale:
-
Aprotic Non-Polar (Recommended for Storage): Solvents like Toluene or Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone to remove peroxides and water) are excellent choices. They offer good solubility for the molecule while having minimal interaction with the reactive ethynyl group.
-
Aprotic Polar (Use with Caution): Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) provide high solubility. However, they must be of very high purity. Old or impure DMF can contain dimethylamine, a nucleophile, and formic acid. DMSO can contain oxidizing impurities.
-
Protic Solvents (Generally Avoid for Long-Term Storage): Solvents like methanol, ethanol, and water can interact with the compound in several ways. The pyrazine nitrogens can form hydrogen bonds, which can alter reactivity.[6][7] More critically, the terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be exchanged in the presence of bases or certain protic solvents, potentially leading to side reactions.[8]
-
Chlorinated Solvents (Use with Caution): Dichloromethane (DCM) is often acceptable for short-term use during a reaction or workup but should be used fresh and stored over molecular sieves. Avoid chloroform, as it can be acidic and may react under basic conditions.
A summary of solvent recommendations is provided in the table below.
| Solvent Class | Examples | Potential Issues & Causality | Recommendation |
| Aprotic, Non-Polar | Toluene, Hexanes, THF | Low polarity may limit solubility for highly functionalized analogs. THF can form explosive peroxides. | Excellent for storage & reactions. Use high-purity, dry, degassed solvents. Always test THF for peroxides before use. |
| Aprotic, Polar | Acetonitrile, DMF, DMSO | Can contain reactive impurities (water, amines, oxidants) if not high-purity. Difficult to fully degas. | Good for reactions requiring high solubility. Use anhydrous, high-purity grades and degas thoroughly before use. Avoid for long-term storage. |
| Protic | Water, Methanol, Ethanol | Potential for H-bonding with pyrazine nitrogens.[6][7] Risk of deprotonating the alkyne, especially if any base is present. | Not recommended for storage. Use only if required by a specific reaction protocol, and for the shortest time possible. |
| Chlorinated | Dichloromethane (DCM) | Can contain trace amounts of HCl. Potential for slow reaction over time. | Acceptable for short-term use (e.g., chromatography, reaction medium). Not recommended for storage. |
Issue 3: I am using the compound in a Sonogashira coupling reaction and I'm getting low yields and a lot of byproduct. What could be the cause?
Answer:
Low yields in Sonogashira couplings involving terminal alkynes are often due to the undesired oxidative homocoupling of the alkyne starting material, which forms a diyne byproduct (e.g., 1,4-bis(3-methylpyrazin-2-yl)buta-1,3-diyne). This side reaction is also catalyzed by the copper(I) co-catalyst used in the Sonogashira reaction itself.[1]
Troubleshooting & Protocol Optimization:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction flask is properly purged with an inert gas, and maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction time.
-
Amine Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be high-purity and freshly distilled. It should be thoroughly degassed before use. Amines can contain oxidizing impurities.
-
Order of Addition: A common technique is to add the terminal alkyne substrate last to the reaction mixture containing the palladium catalyst, copper co-catalyst, aryl halide, and degassed solvent/base. This ensures the alkyne is consumed by the desired cross-coupling pathway as quickly as possible, minimizing its time to homocouple.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require a different ligand or palladium source but can completely eliminate the homocoupling side reaction.
Experimental Protocols & Visualization
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol outlines the best practice for preparing a stable stock solution of this compound for experimental use.
Materials:
-
This compound solid
-
Anhydrous, inhibitor-free Tetrahydrofuran (THF) or Toluene (high purity)
-
Schlenk flask or serum vial with a septum
-
Inert gas line (Argon or Nitrogen)
-
Gas-tight syringes
-
Magnetic stir bar
Procedure:
-
Preparation: Dry the Schlenk flask and stir bar in an oven (120°C) overnight and allow to cool to room temperature under a stream of inert gas.
-
Inerting: Place the flask on a Schlenk line and evacuate and backfill with inert gas three times to ensure a completely anaerobic atmosphere.
-
Addition of Solid: Briefly remove the gas inlet and add the desired mass of this compound to the flask. Immediately re-establish the inert atmosphere.
-
Solvent Degassing: Separately, degas the required volume of anhydrous solvent by sparging with inert gas for at least 20 minutes.
-
Addition of Solvent: Using a gas-tight syringe, transfer the degassed solvent to the Schlenk flask containing the solid compound.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.
-
Storage: Wrap the flask in aluminum foil to protect it from light and store it in a freezer at -20°C. Ensure the flask is sealed tightly. For repeated access, use a needle through the septum while maintaining positive inert gas pressure.
Diagram 1: Troubleshooting Workflow for Compound Instability
This diagram provides a logical decision tree for diagnosing and solving stability issues observed in solutions of this compound.
Caption: Troubleshooting decision tree for this compound instability.
Diagram 2: Proposed Degradation Pathway via Oxidative Coupling
This diagram illustrates the primary degradation mechanism for this compound in the presence of oxygen and catalytic copper.
Caption: Oxidative homocoupling degradation pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]
- 6. biosynce.com [biosynce.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Alkyne - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in 2-Ethynyl-3-methylpyrazine reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 2-Ethynyl-3-methylpyrazine. This guide is structured in a question-and-answer format to directly address common challenges, particularly low conversion rates, and provide actionable, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is resulting in a low yield of the desired product. What are the primary factors I should investigate?
A1: Low conversion in Sonogashira reactions involving heteroaromatic alkynes like this compound is a common issue that can typically be traced back to a few key areas. A systematic approach to troubleshooting is crucial. The most critical factors to examine are the integrity of your catalytic system, the reaction conditions, and the purity of your reagents. The electron-deficient nature of the pyrazine ring can influence the reactivity of the molecule in palladium-catalyzed cross-coupling reactions.[1]
Here is a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for low conversion rates.
Q2: I'm observing a black precipitate in my reaction vessel. What is it, and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of palladium catalyst decomposition.[2] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive. This is a frequent cause of stalled reactions and low yields.
Causality and Prevention:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[2][3]
-
Inappropriate Solvent: Some solvents can promote the formation of palladium black. For instance, while widely used, THF has been anecdotally reported to sometimes facilitate this decomposition.[4] If you consistently observe this issue, consider switching to an alternative solvent like DMF or toluene.[5][6]
-
High Temperatures: While increased temperature can be necessary for less reactive coupling partners, excessive heat can accelerate catalyst decomposition.[7] Monitor your reaction temperature closely and aim for the minimum temperature required for efficient conversion.
-
Impurities: Impurities in your starting materials or solvents can poison the catalyst and lead to its precipitation.[2] Ensure high-purity reagents are used.
Q3: My main side product appears to be the homocoupling of this compound (Glaser coupling). How can I suppress this side reaction?
A3: The formation of a di-alkyne (dimer) from the homocoupling of your terminal alkyne is known as the Glaser coupling. This is a very common side reaction in Sonogashira couplings and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][8]
Strategies to Minimize Homocoupling:
-
Strict Anaerobic Conditions: This is the most critical preventative measure. Oxygen is a key promoter of Glaser coupling.[2][3] Utilize robust degassing techniques for your solvents and reagents, such as the freeze-pump-thaw method (at least three cycles), and maintain a positive pressure of an inert gas throughout the reaction.
-
Copper-Free Sonogashira Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free protocol. While the copper co-catalyst is added to increase the reaction rate, it is not strictly essential for the catalytic cycle.[3][8] Copper-free conditions may require more active palladium catalysts, specific ligands, or higher reaction temperatures to achieve comparable conversion rates.[9]
-
Slow Addition of the Alkyne: Adding the this compound slowly via a syringe pump to the reaction mixture can help to maintain a low instantaneous concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Troubleshooting Guides: A Deeper Dive
Issue 1: Reaction Stalls After Initial Conversion
If you observe initial product formation by TLC or LC-MS, but the reaction fails to proceed to completion, this often points to catalyst deactivation or instability of one of the reagents.
Troubleshooting Protocol:
-
Re-evaluate the Catalyst System:
-
Palladium Source: Are you using a Pd(II) precatalyst like PdCl₂(PPh₃)₂? The reduction to the active Pd(0) species in situ can sometimes be inefficient.[8] This reduction can consume your alkyne or amine base.[4] Consider using a direct Pd(0) source like Pd(PPh₃)₄, but be mindful of its air sensitivity.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaromatics, a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand might be required to promote the rate-limiting oxidative addition step and prevent catalyst decomposition.[3][10]
-
-
Check Base and Solvent Integrity:
-
Base: The amine base is not just a proton scavenger; it also plays a role in the catalytic cycle.[11] Ensure you are using a sufficient excess (typically 2-3 equivalents) of a dry, high-purity amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2][12] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems, but may have solubility issues in some organic solvents.[5][13]
-
Solvent: Ensure your solvent is anhydrous. Water can negatively impact the catalytic cycle.
-
Experimental Workflow: Optimizing the Catalyst System
Caption: Workflow for optimizing a stalled catalytic reaction.
Issue 2: No Reaction or Trace Product Formation
A complete lack of reactivity points to a fundamental problem with one of the core components of the reaction.
Troubleshooting Protocol:
-
Confirm Reagent Reactivity: The reactivity of the aryl or vinyl halide is a primary driver of the reaction's success. The general order of reactivity is I > OTf > Br >> Cl.[2] If you are using an aryl chloride, the reaction will likely require a more specialized, highly active catalyst system (e.g., featuring a bulky, electron-rich phosphine ligand) and higher temperatures.[9] For aryl bromides, heating may be necessary.[2][7]
-
Verify Catalyst Activity:
-
Palladium Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time. Use a fresh bottle or a trusted, active source.
-
Copper(I) Iodide: CuI is sensitive to oxidation and can degrade. It should be a white or off-white powder; a significant green or brown tint suggests oxidation, which can inhibit the reaction. Use a fresh supply.[2]
-
-
Perform a Control Reaction: If you are unsure about your setup or reagents, run a control reaction with known, highly reactive coupling partners (e.g., iodobenzene and phenylacetylene) to confirm that your catalyst, solvent, and general procedure are viable.
Data Summary: Reaction Parameter Guidelines
The following table provides general starting points and optimization ranges for key reaction parameters in a Sonogashira coupling with this compound.
| Parameter | Recommended Starting Point | Optimization Range | Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) | 0.5 - 5 mol% | Higher loadings may be needed for less reactive halides.[14] |
| Copper(I) Cocatalyst | CuI (1-3 mol%) | 0.5 - 10 mol% or 0% | Essential for rate acceleration but can cause homocoupling.[8] |
| Ligand | PPh₃ (2-4 mol%) | - | For challenging couplings, consider bulky, electron-rich ligands.[10] |
| Base | Et₃N or DIPEA (2-3 equiv.) | 2 - 5 equiv. | Must be anhydrous and in sufficient excess.[2] |
| Solvent | THF or DMF (0.1 - 0.5 M) | Toluene, Acetonitrile | Must be anhydrous and thoroughly degassed.[6] |
| Temperature | Room Temp to 50 °C | RT - 100 °C | Dependent on aryl halide reactivity; avoid excessive heat.[7] |
Standard Experimental Protocol: Sonogashira Coupling
This protocol provides a robust starting point for your experiments.
-
Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.03 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add degassed solvent (e.g., THF, to make a 0.2 M solution of the aryl halide) followed by the degassed amine base (e.g., Et₃N, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add this compound (1.2 equiv.) via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]
By systematically addressing these potential points of failure, you can effectively troubleshoot low conversion rates and successfully optimize your reactions involving this compound.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Residue Removal in 2-Ethynyl-3-methylpyrazine Synthesis
Welcome to the technical support guide for the purification of 2-Ethynyl-3-methylpyrazine. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing residual palladium and copper catalysts, which are commonly employed in its synthesis via Sonogashira coupling.[1][2] Residual metals can compromise the integrity of subsequent chemical steps, interfere with biological assays, and pose significant regulatory hurdles.[3][4] This guide provides in-depth, field-proven solutions to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst residues I should be concerned with when synthesizing this compound?
A1: The most common synthetic route to this compound is the Sonogashira cross-coupling reaction.[1] This reaction typically employs a palladium complex as the primary catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst.[2][5] Therefore, both palladium and copper residues are the primary metallic impurities that must be removed from the final product.
Q2: Why is it critical to remove these catalyst residues?
A2: There are three main reasons for meticulous catalyst removal:
-
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[6] Palladium is classified as a Class 2B element due to its toxicity, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[6] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[6][7]
-
Catalytic Activity in Downstream Reactions: Residual palladium can retain catalytic activity, potentially causing undesired side reactions, product degradation, or unpredictable outcomes in subsequent synthetic steps.[8]
-
Assay Interference: Trace metals can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[3][4]
Q3: What are the main strategies for removing palladium and copper residues?
A3: The most prevalent and effective methods fall into three categories:
-
Adsorption: This is the most widely used technique, utilizing solid-supported materials with a high affinity for metals. These include activated carbon and specialized metal scavengers, which are typically silica-based or polymer-based materials functionalized with thiols, amines, or dimercaptotriazine (DMT).[6][8][9]
-
Crystallization: Purifying the final product through crystallization can be highly effective, as it often leaves the metallic impurities behind in the mother liquor.[6][9] The efficiency can sometimes be enhanced by using additives that form soluble complexes with the metal, preventing co-crystallization.[9]
-
Extraction: Liquid-liquid extraction can be employed to partition the catalyst into an aqueous phase, often with the aid of a chelating agent, separating it from the product in the organic phase.[6]
Q4: How do I measure the concentration of residual palladium in my final product?
A4: Highly sensitive analytical techniques are required to quantify trace metal impurities accurately. The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[10][11][12] X-Ray Fluorescence (XRF) is another powerful, non-destructive technique that can be used for rapid screening.[7][13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Issue 1: Residual Palladium levels remain high (>10 ppm) after initial purification (e.g., column chromatography).
-
Underlying Cause: Standard silica gel chromatography is often insufficient for complete removal of palladium residues.[3][4] Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and may be complexed with ligands or the product itself, leading to unpredictable chromatographic behavior. The formation of palladium black, a sign of catalyst decomposition, can also complicate removal.[14]
-
Strategic Solutions:
-
Implement a Scavenging Step: This is the most reliable solution. After initial purification to remove organic impurities, dissolve the product in a suitable solvent and treat it with a dedicated metal scavenger. This is often necessary to reliably reduce palladium to acceptable levels.[4]
-
Select the Right Scavenger: The choice of scavenger is critical and depends on the nature of the palladium species. A screening approach is often beneficial. See Table 1 for a comparison of common scavengers. SiliaMetS® DMT, for instance, is a broad-spectrum scavenger effective for a variety of palladium species.[15]
-
Consider a Pre-treatment: If you suspect a mix of palladium species, a mild oxidation or reduction step prior to scavenging can convert the various forms into a single, more easily removed species.[6]
-
Caption: Decision tree for selecting a suitable purification strategy.
Issue 2: Significant loss of this compound product during the scavenging process.
-
Underlying Cause: The product itself may have an affinity for the adsorbent material, especially with activated carbon or certain functionalized scavengers. Pyrazine nitrogens can act as ligands, leading to non-specific binding.
-
Strategic Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger. Start with a lower number of equivalents (e.g., 3-5 eq.) and increase only if necessary.
-
Optimize Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble may reduce its adsorption onto the solid support.[6] Conversely, a solvent that poorly solubilizes the metal-scavenger complex can aid its precipitation and removal.
-
Change the Scavenger: Different scavengers have different backbones and functional groups. If you see high product loss with a thiol-based scavenger, try a triamine- or DMT-based one, as the binding mechanism and non-specific interactions may differ.[15][16]
-
Wash Thoroughly: After filtering off the scavenger, wash the filter cake with several portions of fresh solvent to ensure complete recovery of the entrapped product.[6]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Underlying Cause: Variability can stem from slight differences in the reaction work-up, the age and quality of reagents, or the exact nature of the palladium species at the end of the reaction.
-
Strategic Solutions:
-
Standardize the Work-up: Ensure that the post-reaction work-up procedure is identical for every batch before initiating the palladium removal step. This minimizes variability in the palladium species present.[6]
-
Use a Broad-Spectrum Scavenger: If batch-to-batch variability in the palladium species is suspected, a versatile scavenger like SiliaMetS® DMT is a good choice as it is effective against a wider range of palladium forms.[15]
-
Verify Reagent Quality: Ensure your scavengers have been stored correctly and are not expired. Amine bases used in the Sonogashira reaction should be distilled if their quality is questionable, as impurities can affect the final catalyst state.[14]
-
Data & Protocols
Table 1: Comparative Guide to Common Metal Scavengers
This table summarizes popular silica-based scavengers and their primary applications, helping you select the most appropriate one for your needs.
| Scavenger Type | Key Functional Group | Best For | Good For | Key Considerations |
| SiliaMetS® DMT | Dimercaptotriazine | Ru, Pd , Ag, As, Au, Ir, Ni, Os, Pt, Rh | Cd, Co, Cu, Fe | Excellent broad-spectrum scavenger for many metals, particularly effective for hindered Pd complexes.[15] |
| SiliaMetS® Thiol | Thiol (-SH) | Pd , Pt, Cu, Ag, Pb, Hg | Ru | A robust and versatile scavenger, widely used for Pd(II). Can sometimes affect sulfur-containing products.[17] |
| SiliaMetS® Thiourea | Thiourea | Pd (all forms) , Ru | Ag, Cu, Fe, Os, Rh | Highly versatile for all forms of palladium. Works very well in a range of organic solvents.[15][17] |
| SiliaMetS® Cysteine | Cysteine | Pd , Sn, Ru, Pt, Cu, Rh, Cd | A versatile scavenger derived from a natural amino acid.[15] | |
| SiliaMetS® TAAcONa | Triaminetetraacetate | Pd(II), Ni(II), Cu(II) | Metals in high oxidation states | The silica-bound version of EDTA, effective for metals in a 2+ or higher oxidation state.[15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger
This protocol provides a general workflow for using a scavenger like SiliaMetS® DMT or Thiol.
Caption: Step-by-step workflow for scavenger-based purification.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate, Toluene) to a concentration of approximately 10-50 mg/mL.[6]
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® DMT, 5-10 weight equivalents relative to the theoretical amount of metal).
-
Incubation: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40-50 °C) for 4 to 16 hours. Reaction progress can be monitored by taking small aliquots, filtering, and analyzing for palladium content.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6][18]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for analysis by ICP-MS to confirm the residual palladium level is below the target threshold (e.g., <10 ppm).[6]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. ledouxandcompany.com [ledouxandcompany.com]
- 14. benchchem.com [benchchem.com]
- 15. silicycle.com [silicycle.com]
- 16. biotage.com [biotage.com]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrazines
Welcome to the technical support center for pyrazine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiocontrol in pyrazine chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to help you troubleshoot and optimize your reactions.
The pyrazine core is a vital scaffold in pharmaceuticals and functional materials, but its electron-deficient nature presents unique challenges for selective C-H functionalization.[1][2] This guide provides solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs): Core Principles of Pyrazine Reactivity
Before troubleshooting specific reactions, understanding the inherent electronic properties of the pyrazine ring is crucial.
Question: Why is direct electrophilic aromatic substitution (EAS) so difficult on a pyrazine ring?
Answer: The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. These atoms act as strong inductively withdrawing groups, deactivating the entire aromatic system towards attack by electrophiles. Furthermore, the nitrogen lone pairs are basic and will preferentially coordinate with Lewis acids or strong electrophiles, leading to catalyst sequestration or reaction at nitrogen rather than carbon. For these reasons, direct electrophilic halogenation or nitration is often unsuccessful or requires harsh conditions with poor selectivity.[3][4]
Question: What are the most reactive positions on an unsubstituted pyrazine ring?
Answer: The reactivity of the C-H bonds in pyrazine depends on the type of reaction.
-
For deprotonation (metalation): The protons on the carbons adjacent to the nitrogen atoms (C-2, C-3, C-5, C-6) are the most acidic due to the inductive effect of the nitrogens. This makes them the primary sites for functionalization via lithiation or other metalation strategies.[5]
-
For nucleophilic attack: In a nucleophilic aromatic substitution (SNAr) scenario, the positions ortho and para to the nitrogen atoms are most activated. For pyrazine, all carbon positions are ortho or meta to a nitrogen atom. Attack at any position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate.[6][7]
-
For radical attack (Minisci-type reactions): Radical reactions also tend to favor the electron-deficient positions, primarily C-2.
Below is a diagram illustrating the electronic landscape of the pyrazine ring.
Caption: Electronic properties of the pyrazine ring.
Troubleshooting Guide 1: Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyrazine core.[1] However, achieving high regioselectivity can be challenging.
Question: My Palladium-catalyzed direct arylation is giving me a mixture of isomers. How can I improve regioselectivity?
Answer: This is a common problem. The electronic similarity of the C-H bonds in an unsubstituted or symmetrically substituted pyrazine can lead to poor selectivity. Several strategies can be employed to control the regiochemistry:
-
Leverage Steric Hindrance: Bulky substituents on the pyrazine ring or the coupling partner can direct the catalyst to the most accessible C-H bond. If your substrate allows, installing a sterically demanding group can be an effective, albeit indirect, strategy.
-
Utilize a Directing Group (DG): This is the most robust method for achieving high regioselectivity. A directing group is a functional group on the pyrazine substrate that coordinates to the metal catalyst, delivering it to a specific C-H bond, typically at the ortho position.[8]
-
Common Directing Groups: Amides, carbamates, and picolinamides are excellent directing groups for C-H activation.[8][9]
-
Mechanism: The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage and metalation occur in a single, base-assisted step. The geometry of the resulting cyclometalated intermediate dictates the regioselectivity.[10][11]
-
-
Modify Reaction Conditions: The choice of ligand, base, and solvent can significantly influence the regiochemical outcome.
-
Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor specific sites.
-
Base/Additive: Additives like pivalic acid (PivOH) can act as a proton shuttle in the CMD mechanism, influencing the transition state and improving selectivity.[10]
-
Question: My C-H activation reaction has a very low yield. What are the likely causes?
Answer: Low yields in pyrazine C-H functionalization can stem from several issues:
-
Catalyst Inhibition/Deactivation: The basic nitrogen atoms of the pyrazine ring can strongly coordinate to the metal center (e.g., Palladium), leading to catalyst inhibition or the formation of inactive off-cycle species.
-
Solution: Using a pyrazine N-oxide can mitigate this issue. The N-oxide functionality reduces the basicity of the ring nitrogen and can also act as a directing group to favor functionalization at the C-2 position.[1] After the reaction, the N-oxide can be easily removed by reduction (e.g., with PCl₃ or PPh₃).
-
-
Homocoupling of the Coupling Partner: This side reaction, particularly with organoboron reagents in Suzuki-type C-H activations, consumes your starting material and complicates purification.
-
Solution: Carefully control the stoichiometry. Avoid a large excess of the coupling partner. Changing the order of addition of reagents can sometimes suppress homocoupling.[1] The choice of oxidant is also critical; ensure it is compatible with your substrate and catalyst.
-
-
Incorrect Reaction Conditions: C-H activation reactions are sensitive. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Temperature control is also vital; run small-scale experiments to optimize the temperature for your specific substrate.
Comparative Table: Catalyst Systems for Pyrazine C-H Arylation
| Catalyst System | Directing Group (DG) | Typical Regioselectivity | Key Features & Considerations | Reference |
| Pd(OAc)₂ / XPhos / K₂CO₃ | None | Mixture of isomers, favors least hindered site | A common starting point; selectivity is poor without a DG or strong steric bias. | [1] |
| [Ru(p-cymene)Cl₂]₂ / KOPiv | Carboxylic Acid | ortho to DG | Ruthenium is a cost-effective alternative to Palladium. | [8] |
| Fe(acac)₂ / TFA / K₂S₂O₈ | None | Moderate to good | Iron-catalyzed methods are emerging as green alternatives. TFA is often a crucial additive. | [12] |
| Pd(OAc)₂ / PivOH / K₂CO₃ | None (CMD Pathway) | C-6 in some fused systems | Relies on inherent substrate reactivity via a CMD mechanism.[10] | [10] |
Troubleshooting Guide 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM), typically using a strong lithium base, is a classic and powerful method for regioselective functionalization.[5]
Question: My lithiation reaction is not selective. I'm getting deprotonation at multiple sites.
Answer: Achieving high selectivity in the lithiation of pyrazines requires careful control over the directing group and reaction conditions.
-
The Power of the Directing Group (DMG): The choice of DMG is paramount. It coordinates the lithium base, directing deprotonation to the adjacent ortho position. Without a strong DMG, deprotonation will occur at the most acidic C-H bond, which can be ambiguous in polysubstituted pyrazines.
-
Choice of Base and Temperature:
-
Base: For less acidic protons, a stronger or more complex base may be needed. For example, using TMP-bases of Mg or Zn (e.g., TMPMgCl·LiCl) can offer different reactivity and selectivity compared to n-BuLi or LDA.[13]
-
Temperature: Lithiation reactions are extremely temperature-sensitive. They must be run at low temperatures (typically -78 °C) to prevent side reactions, such as DMG cleavage or loss of regioselectivity. If you observe poor selectivity, ensure your cooling bath is stable and the internal reaction temperature is not rising during reagent addition.
-
Question: After adding my electrophile, I get a low yield of the desired product and recover mostly starting material. What went wrong?
Answer: This suggests a problem with either the initial metalation step or the subsequent electrophilic quench.
-
Incomplete Metalation: The deprotonation may not have gone to completion.
-
Solution: Increase the reaction time for the metalation step or use a slight excess of the organolithium base (e.g., 1.1-1.2 equivalents). Ensure the base is properly titrated and active.
-
-
Poor Electrophile Reactivity: The organometallic pyrazine species may be stable at low temperatures but not reactive enough to couple with a weak electrophile.
-
Solution: Try a more reactive electrophile. If that is not possible, a transmetalation step can increase nucleophilicity. After the initial lithiation, adding a salt like ZnCl₂ can generate a more reactive organozinc species, which can then undergo Negishi-type cross-coupling with aryl halides.[1][13]
-
-
Proton Scrambling: If your electrophile or solvent contains an acidic proton source (even trace water), it will quench the lithiated intermediate before it can react, leading back to the starting material. Rigorously dry all glassware, solvents, and reagents.
Example Protocol: Directed ortho-Metalation of a Boc-Protected Aminopyrazine
This protocol describes a general procedure based on methodologies developed for functionalizing sensitive pyrazine cores.[3][4]
-
Setup: Under an Argon atmosphere, dissolve the Boc-protected aminopyrazine substrate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., iodine, 1.2 eq) in anhydrous THF dropwise.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Decision-Making Workflow
Choosing the correct strategy is key to success. This workflow can help guide your experimental design.
Caption: Workflow for selecting a pyrazine functionalization strategy.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethynyl-3-methylpyrazine
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazine derivatives are of significant interest due to their prevalence in bioactive molecules and functional materials. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-ethynyl-3-methylpyrazine, a molecule of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This guide will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns. Through a comparative analysis with related, well-characterized pyrazine derivatives, we will illuminate the diagnostic spectral signatures introduced by the ethynyl substituent. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of similarly substituted heterocyclic systems.
The Structural Significance of this compound
The pyrazine ring is a key pharmacophore in numerous FDA-approved drugs. The introduction of an ethynyl group, a rigid, electron-withdrawing moiety, can significantly influence a molecule's conformational rigidity, electronic properties, and potential for intermolecular interactions such as hydrogen bonding and π-π stacking. Understanding the precise impact of this substituent on the molecule's NMR spectrum is crucial for its characterization and for predicting its behavior in more complex systems.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
In the absence of a publicly available experimental spectrum for this compound, we present a predicted spectrum based on established NMR principles and data from analogous compounds. These predictions provide a robust framework for the analysis and interpretation of future experimental data.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H5 | ~8.45 | d | ~2.5 | C2 |
| H6 | ~8.35 | d | ~2.5 | C3 |
| C≡CH | ~3.20 | s | - | C5 |
| CH₃ | ~2.60 | s | - | C6 |
| C≡CH | ||||
| C≡CH | ||||
| CH₃ |
Comparative Spectral Analysis
To understand the spectral features of this compound, a comparison with structurally related and commercially available pyrazines is invaluable. We will consider 2-methylpyrazine and 2-ethyl-3-methylpyrazine as our primary comparators.
Table 2: Experimental ¹H and ¹³C NMR Data for Comparator Compounds
| Compound | Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2-Methylpyrazine | H3 | 8.45 | s | - | C2 |
| H5 | 8.38 | d | 2.5 | C3 | |
| H6 | 8.36 | d | 2.5 | C5 | |
| CH₃ | 2.57 | s | - | C6 | |
| CH₃ | |||||
| 2-Ethyl-3-methylpyrazine | H5 | 8.30 | d | 2.5 | C2 |
| H6 | 8.28 | d | 2.5 | C3 | |
| CH₂CH₃ | 2.78 | q | 7.6 | C5 | |
| CH₃ (on ring) | 2.53 | s | - | C6 | |
| CH₂CH₃ | 1.28 | t | 7.6 | CH₂CH₃ | |
| CH₃ (on ring) | |||||
| CH₂CH₃ |
Analysis of the Aromatic Region (¹H NMR)
The pyrazine ring protons in 2-methylpyrazine appear at 8.45 (H3), 8.38 (H5), and 8.36 (H6) ppm. In 2-ethyl-3-methylpyrazine, the two remaining ring protons (H5 and H6) are shifted slightly upfield to 8.30 and 8.28 ppm, respectively, due to the electron-donating nature of the ethyl group.
For this compound, we predict the two ring protons (H5 and H6) to be in a similar region, around 8.35-8.45 ppm. The ethynyl group is electron-withdrawing, which would typically deshield the adjacent protons. However, the magnetic anisotropy of the carbon-carbon triple bond creates a shielding cone along its axis.[1][2] This anisotropic effect is expected to counteract the deshielding effect of the group's electronegativity, leading to chemical shifts that are not dramatically downfield compared to the parent pyrazine. The coupling between H5 and H6 is expected to be a meta-coupling with a small J value of approximately 2.5 Hz, appearing as a doublet for each proton.[3]
The Acetylenic Proton (¹H NMR)
The chemical shift of the acetylenic proton (C≡C-H) is highly characteristic. In terminal alkynes, this proton typically resonates in the range of 2.0-3.5 ppm.[4] This upfield shift, relative to vinylic or aromatic protons, is a direct consequence of the magnetic anisotropy of the triple bond.[1] The electron density of the triple bond circulates in a magnetic field, inducing a local magnetic field that shields the acetylenic proton. We predict the ethynyl proton of this compound to appear as a sharp singlet around 3.20 ppm.
The Methyl and Ethyl Substituents (¹H NMR)
The methyl protons on the pyrazine ring in both 2-methylpyrazine and 2-ethyl-3-methylpyrazine appear as singlets at 2.57 and 2.53 ppm, respectively. We anticipate the methyl signal in this compound to be in a similar region, around 2.60 ppm.
In 2-ethyl-3-methylpyrazine, the ethyl group gives rise to a quartet at 2.78 ppm for the methylene (-CH₂-) protons and a triplet at 1.28 ppm for the methyl (-CH₃) protons, with a coupling constant of 7.6 Hz. This classic ethyl pattern is a result of spin-spin coupling between the adjacent methylene and methyl groups.[5]
Carbonyl and Acetylenic Carbons (¹³C NMR)
The ¹³C NMR spectrum provides complementary information. The carbons of the pyrazine ring in 2-methylpyrazine are found at 151.7 (C2), 143.4 (C3), 143.0 (C5), and 142.5 (C6) ppm. The substituted carbons in 2-ethyl-3-methylpyrazine are shifted to 154.5 (C2) and 150.8 (C3) ppm.
For this compound, the ethynyl carbons are expected in the range of 70-90 ppm. The carbon attached to the pyrazine ring (C≡C-H) will be further downfield than the terminal carbon (-C≡CH). The electron-withdrawing nature of the pyrazine ring will deshield the attached acetylenic carbon.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazine derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at 7.26 ppm can be used as an internal reference.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the spectrum similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.
-
Visualizing the Molecular Structure and NMR Relationships
The following diagrams illustrate the molecular structure of this compound and the key through-bond relationships that give rise to the observed (or predicted) NMR spectral features.
Figure 1: Molecular structure of this compound.
Figure 2: A generalized workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct features that are diagnostic of its structure. The chemical shifts of the pyrazine ring protons are influenced by the competing electronic and anisotropic effects of the ethynyl substituent. The acetylenic proton signal provides a clear indication of the terminal alkyne functionality, while the methyl signal remains in its expected region. By comparing these predicted data with the experimental spectra of related compounds like 2-methylpyrazine and 2-ethyl-3-methylpyrazine, a deeper understanding of structure-spectra correlations in substituted pyrazines can be achieved. This guide provides a comprehensive framework for the analysis of this compound and serves as a valuable resource for researchers working with novel heterocyclic compounds.
References
Mass spectrometry fragmentation pattern of 2-Ethynyl-3-methylpyrazine
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Ethynyl-3-methylpyrazine: A Predictive and Comparative Analysis
Introduction
This compound (C₇H₆N₂, Molecular Weight: 118.14 g/mol ) is a heterocyclic aromatic compound whose unique structural features—a pyrazine ring, a methyl group, and an ethynyl group—make it a subject of interest in fields ranging from flavor chemistry to materials science. Characterizing such molecules is paramount, and Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique for structural elucidation. The fragmentation pattern observed in EI-MS is a molecular fingerprint, providing invaluable clues about the compound's architecture.
This guide provides a comprehensive analysis of the predicted EI-MS fragmentation pattern of this compound. As direct experimental spectra for this specific molecule are not publicly available, this guide employs a first-principles approach, grounded in established fragmentation mechanisms of heterocyclic and aromatic systems. To validate our predictions and provide a richer context, we will conduct a detailed comparative analysis with its close structural analog, 2-ethyl-3-methylpyrazine, for which experimental data is well-documented.
Pillar 1: Theoretical Fragmentation Pathways of this compound
Upon entering the mass spectrometer, the this compound molecule is bombarded by high-energy electrons, ejecting one electron to form a positively charged radical cation, the molecular ion (M⁺•), with an expected mass-to-charge ratio (m/z) of 118. This molecular ion is energetically unstable and will undergo a series of fragmentation reactions to yield smaller, more stable ions. The most probable fragmentation pathways are dictated by the relative stability of the resulting neutral and charged fragments.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical (H•): The most labile protons are typically those on the methyl group or the acetylenic carbon. Loss of a hydrogen radical would result in an [M-1]⁺ ion at m/z 117 . This ion is likely to be highly stable due to the formation of a resonance-stabilized or ring-expanded structure, similar to a benzyl or tropylium cation, which is a common feature in the fragmentation of alkyl-substituted aromatics[1].
-
Loss of Hydrogen Cyanide (HCN): The fragmentation of nitrogen-containing heterocyclic rings, such as pyrazine and pyridine, is characterized by the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da)[2]. This process involves the cleavage of two C-N bonds within the ring, leading to a highly stable cyclopentadienyl-type cation fragment. This would produce an [M-27]⁺• ion at m/z 91 .
-
Loss of Acetylene (C₂H₂): The ethynyl substituent itself can be lost as a neutral acetylene molecule (C₂H₂, 26 Da). This fragmentation pathway would yield an [M-26]⁺• ion at m/z 92 .
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the pyrazine ring and the methyl group would result in the loss of a methyl radical (•CH₃, 15 Da). While this is a common fragmentation for alkyl-substituted aromatics, the resulting aryl cation may be less stable than the [M-1]⁺ ion. This pathway would produce an [M-15]⁺ ion at m/z 103 .
The following diagram illustrates the predicted primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Pillar 2: A Comparative Analysis with 2-Ethyl-3-methylpyrazine
To understand how the ethynyl group directs fragmentation, it is instructive to compare its predicted pattern to the known fragmentation of its saturated analog, 2-ethyl-3-methylpyrazine (C₇H₁₀N₂, MW: 122.17 g/mol ). The primary structural difference is the presence of an ethyl group (-CH₂CH₃) instead of an ethynyl group (-C≡CH).
The experimental mass spectrum for 2-ethyl-3-methylpyrazine is available from the NIST Mass Spectrometry Data Center[3][4][5].
Table 1: Comparison of Key Mass Spectrum Fragments
| Feature | 2-Ethyl-3-methylpyrazine (Experimental Data[3][4]) | This compound (Predicted) | Rationale for Differences |
| Molecular Ion (M⁺•) | m/z 122 | m/z 118 | Difference in molecular weight (4 Da). |
| Base Peak (100%) | m/z 107 | m/z 117 | The ethyl group readily loses a methyl radical (benzylic cleavage), while the ethynyl group is predicted to lose a hydrogen radical. |
| Key Fragmentation | [M-15]⁺ (Loss of •CH₃) | [M-1]⁺ (Loss of H•) | The C-C bond alpha to the pyrazine ring in the ethyl group is weaker and its cleavage leads to a highly stabilized secondary carbocation. This is the most favorable fragmentation, making m/z 107 the base peak. |
| Ring Fragmentation | Observed, but less intense | [M-27]⁺• (Loss of HCN) | The loss of HCN is a characteristic fragmentation of the pyrazine ring itself and is expected to be a significant pathway for both molecules. |
Causality Behind the Differences:
The most striking difference is the predicted base peak. For 2-ethyl-3-methylpyrazine, the fragmentation is dominated by the loss of a methyl radical (a loss of 15 Da) to form the ion at m/z 107. This is a classic example of benzylic cleavage , where the bond beta to the aromatic ring is broken. This process is highly favorable because the resulting cation is stabilized by resonance with the pyrazine ring.
In contrast, for this compound, such a pathway is not possible. Instead, the most favorable initial fragmentation is predicted to be the loss of a single hydrogen atom from the methyl group, leading to a highly stable, ring-expanded tropylium-type ion or a resonance-stabilized structure at m/z 117. The stability of this [M-1]⁺ ion is why it is predicted to be the base peak. This fundamental difference in the primary fragmentation pathway serves as a powerful diagnostic tool to distinguish between these two compounds using mass spectrometry.
Pillar 3: Experimental Protocol for GC-MS Analysis
To validate these predictions, a researcher would typically use Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the compound from any impurities, and the MS provides the fragmentation data.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).
-
GC Instrument Setup:
-
Injector: Set to a temperature of 250°C to ensure rapid volatilization of the sample. Use a splitless or split injection mode depending on the sample concentration.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C) and hold for 2 minutes. Then, ramp the temperature at a rate of 10°C/min up to 280°C and hold for 5 minutes. This program separates compounds based on their boiling points.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
-
MS Instrument Setup:
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV. The ion source temperature should be set to ~230°C.
-
Mass Analyzer: A quadrupole analyzer is common. Set it to scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments.
-
Transfer Line: The temperature of the line connecting the GC to the MS should be maintained at ~280°C to prevent sample condensation.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS. The system will automatically acquire the data, producing a chromatogram and a mass spectrum for each peak.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze its mass spectrum, identify the molecular ion peak, and compare the observed fragment ions and their relative intensities to the predicted pattern.
The following diagram outlines the general workflow for this experimental validation.
Caption: A standard workflow for the analysis of a volatile organic compound by GC-MS.
Conclusion
While lacking a direct experimental spectrum, a detailed and scientifically rigorous prediction of the mass spectrometry fragmentation pattern of this compound can be constructed. The analysis indicates that the fragmentation will be directed by its unique combination of functional groups, with the most prominent fragmentation pathways predicted to be the loss of a hydrogen radical ([M-1]⁺) to form the base peak at m/z 117, and the characteristic loss of HCN ([M-27]⁺•) from the pyrazine ring to form a significant ion at m/z 91.
Crucially, this pattern is markedly different from its saturated analog, 2-ethyl-3-methylpyrazine, which is dominated by benzylic cleavage to lose a methyl radical. This comparative analysis not only builds confidence in the predicted fragmentation but also provides researchers with clear diagnostic markers to differentiate between these and other related pyrazine derivatives, showcasing the power of mass spectrometry in detailed structural elucidation.
References
A Senior Application Scientist's Guide to Alternative Synthetic Routes for Substituted Pyrazines
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern chemistry. Its derivatives are not only pivotal as flavor and aroma compounds in the food industry but are also integral to numerous pharmaceuticals, including antibiotics and anticancer agents, as well as agrochemicals.[1][2][3] The enduring relevance of this scaffold necessitates a deep understanding of the synthetic methodologies available for its construction and functionalization.
This guide moves beyond a simple recitation of reactions. Here, we will dissect and compare the foundational classical syntheses with modern, more sustainable, and atom-economical alternatives. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to select the optimal synthetic route for your specific target molecule.
Part 1: Foundational Pillars: The Classical Condensation Routes
The synthesis of pyrazines has a rich history, with two 19th-century methods establishing the initial framework for accessing this heterocyclic system. These routes rely on the self-condensation of α-amino ketones to form a dihydropyrazine intermediate, which is subsequently oxidized.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
This pioneering method involves the reaction of an α-halo ketone with ammonia to generate an α-amino ketone in situ.[4][5] This amino ketone then undergoes a base-catalyzed self-condensation to form a dihydropyrazine, which is oxidized to the aromatic pyrazine product.[2]
Mechanism and Rationale: The reaction begins with a standard nucleophilic substitution where ammonia displaces the halide. Two molecules of the resulting α-amino ketone then condense. One molecule acts as the nucleophile (via its amino group) and the other as the electrophile (at its carbonyl carbon). This dimerization is the key ring-forming step. The final, crucial step is oxidation to achieve aromaticity, which can often be accomplished simply with atmospheric oxygen or by adding mild oxidizing agents like copper(II) sulfate.[2][6]
Caption: Workflow for the Staedel-Rugheimer pyrazine synthesis.
Limitations: While historically significant, this method has notable drawbacks. The use of α-halo ketones, such as 2-chloroacetophenone, is often problematic as they are potent lachrymatory agents.[5] Furthermore, the initial amination step can sometimes lead to side products, impacting overall yield and purity.
The Gutknecht Pyrazine Synthesis (1879)
Just a few years after Staedel and Rugheimer's report, Gutknecht introduced a variation that remains one of the most versatile and widely used methods for pyrazine synthesis.[4] The key difference lies in the synthesis of the α-amino ketone precursor. Instead of starting from an α-halo ketone, the Gutknecht synthesis typically begins with a ketone that is first converted to an α-oximino ketone (an isonitroso ketone) by treatment with nitrous acid.[2][7] This intermediate is then reduced to the α-amino ketone, which dimerizes and oxidizes as previously described.[8]
Mechanism and Rationale: This approach offers superior control and avoids the handling of lachrymatory α-halo ketones. The formation of the α-oximino ketone is a reliable transformation, and its subsequent reduction can be achieved with various reagents, such as zinc in acetic acid or through catalytic hydrogenation, offering flexibility.[2] The in situ generation of the α-amino ketone, which readily dimerizes, drives the reaction towards the dihydropyrazine intermediate.
Caption: Key stages of the Gutknecht pyrazine synthesis.
Experimental Protocol: General Procedure for Gutknecht Synthesis [2][6]
-
Formation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Treat the solution with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl), while maintaining a cool temperature.
-
Reduction to the α-Amino Ketone: To the α-oximino ketone solution, add a reducing agent. A common choice is zinc dust in acetic acid. This step is often exothermic and may require cooling.
-
Dimerization and Oxidation: As the α-amino ketone is formed, it will begin to self-condense. The reaction mixture is typically stirred for several hours. Oxidation to the final aromatic pyrazine can often be achieved by bubbling air through the solution or by adding an oxidizing agent like copper(II) sulfate and heating.[6]
-
Work-up and Purification: Perform an aqueous work-up, often involving neutralization followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography on silica gel or by distillation.
Comparative Summary: Classical Routes
| Feature | Staedel-Rugheimer Synthesis | Gutknecht Synthesis |
| Precursor | α-Halo Ketone | Ketone |
| Key Intermediate | α-Amino Ketone (from amination) | α-Amino Ketone (from reduction of oxime) |
| Key Advantage | Historically foundational | Avoids lachrymatory reagents, greater versatility[5] |
| Primary Drawback | Use of hazardous α-halo ketones | Multi-step process (oxime formation, then reduction) |
| Typical Conditions | Ammonolysis, then condensation/oxidation | Nitrosation, reduction, then condensation/oxidation |
Part 2: Modern Methodologies: Efficiency, Sustainability, and Scope
While the classical methods are robust, modern synthetic chemistry has driven the development of new routes that offer improved atom economy, milder reaction conditions, and access to a broader range of substituted pyrazines.
Acceptorless Dehydrogenative Coupling (ADC)
A significant advancement in sustainable chemistry is the use of transition metal-catalyzed dehydrogenative coupling reactions. These methods construct the pyrazine ring while generating only hydrogen gas and water as byproducts.[9] Research has demonstrated that manganese pincer complexes can effectively catalyze the self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines.[9][10]
Mechanism and Rationale: The catalytic cycle is proposed to begin with the manganese-catalyzed dehydrogenation of the β-amino alcohol to form an aldehyde intermediate. This aldehyde then undergoes self-coupling with another molecule of the amino alcohol, leading to a 2,5-dihydropyrazine via the elimination of two water molecules. The final step is a rapid, metal-catalyzed dehydrogenation of this intermediate, releasing a molecule of H₂ to yield the stable, aromatic pyrazine.[9][10] This "borrowing hydrogen" methodology is highly atom-economical.
Performance Data: Manganese-Catalyzed ADC of β-Amino Alcohols [9]
| β-Amino Alcohol Substrate | Product | Isolated Yield (%) |
| 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | 95 |
| 2-Amino-1-(p-tolyl)ethanol | 2,5-Di(p-tolyl)pyrazine | 93 |
| 2-Amino-1-(4-methoxyphenyl)ethanol | 2,5-Bis(4-methoxyphenyl)pyrazine | 85 |
| 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |
| 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 |
Conditions: Substrate (0.5 mmol), Mn-catalyst (2 mol %), KH (3 mol %), Toluene, 150 °C, 24h.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via ADC [9]
-
Setup: In a glovebox, add 2-amino-1-phenylethanol (0.5 mmol), the acridine-based manganese pincer catalyst (2 mol %), and potassium hydride (KH, 3 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction: Add dry toluene (2 mL) to the tube. Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a few drops of water. Extract the mixture with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2,5-diphenylpyrazine.
Synthesis from Diaminomaleonitrile (DAMN)
Diaminomaleonitrile (DAMN) is a versatile and highly valuable precursor for synthesizing pyrazines with specific substitution patterns, particularly pyrazine-2,3-dicarbonitriles.[11] DAMN, a tetramer of hydrogen cyanide, behaves similarly to an o-phenylenediamine and readily condenses with α-dicarbonyl compounds.[11] This route provides direct access to pyrazines bearing cyano groups, which are useful handles for further chemical transformations.
Reaction Scheme: The condensation of DAMN with an α-diketone (e.g., benzil) or an α-keto ester proceeds in good yields to form the corresponding 5,6-disubstituted pyrazine-2,3-dicarbonitrile. This reaction significantly expands the scope of accessible functionalized pyrazines.[11]
Cross-Coupling and C-H Functionalization
For modifying an existing pyrazine core, transition metal-catalyzed cross-coupling reactions are the undisputed tools of choice.[12] However, the electron-deficient nature of the pyrazine ring can pose challenges.
-
Suzuki and Stille Coupling: These palladium-catalyzed reactions are widely used to form C-C bonds by coupling halopyrazines with organoboron[12] or organotin reagents, respectively.[13] They are invaluable for synthesizing aryl- or heteroaryl-substituted pyrazines. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of derivatives.[14]
-
Direct C-H Functionalization: More recently, methods that bypass the need for pre-halogenated pyrazines have emerged. These direct C-H functionalization strategies are more step-economical. An innovative iron-catalyzed C-H cross-coupling has been developed to react pyrazines directly with arylboronic acids.[15][16] This methodology proved effective in the total synthesis of the marine alkaloid Botryllazine A, showcasing its power for complex molecule synthesis.[16]
Caption: Catalytic cycle for Suzuki cross-coupling on a pyrazine core.
Part 3: Strategic Comparison and Future Outlook
The choice of synthetic route is dictated by the desired substitution pattern, scale, available starting materials, and considerations for sustainability.
Overall Strategy Comparison:
| Method | Starting Materials | Key Features & Rationale | Best For |
| Gutknecht Synthesis | Ketones, 1,2-diamines | Robust, versatile, classical condensation. Well-understood mechanism. | Symmetrical and unsymmetrical alkyl/aryl pyrazines. |
| Dehydrogenative Coupling | β-Amino Alcohols | Highly atom-economical, sustainable (H₂/H₂O byproducts).[9] | Symmetrical 2,5-disubstituted pyrazines. |
| DAMN Condensation | DAMN, α-Dicarbonyls | Direct access to pyrazines with cyano groups for further functionalization.[11] | Preparing pyrazine-2,3-dicarbonitriles. |
| Suzuki Coupling | Halopyrazines, Boronic Acids | Powerful C-C bond formation on a pre-formed ring.[12] | Arylation and heteroarylation of the pyrazine core. |
| C-H Functionalization | Pyrazines, Boronic Acids | Step-economical, avoids pre-functionalization of the pyrazine.[16] | Late-stage modification of pyrazine-containing molecules. |
The trajectory of pyrazine synthesis is clearly moving towards greater efficiency and sustainability. While classical methods like the Gutknecht synthesis remain valuable for their robustness, modern approaches like acceptorless dehydrogenative coupling and direct C-H functionalization represent the frontier. They minimize waste, reduce step counts, and open new avenues for creating complex molecular architectures built upon the versatile pyrazine scaffold. As we continue to develop more selective and active catalysts, the synthesis of these vital heterocycles will become ever more elegant and powerful.
References
- 1. ijbpas.com [ijbpas.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. ir.nbu.ac.in [ir.nbu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Gutknecht Condensation | CoLab [colab.ws]
- 8. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
A Comparative Guide to the Structural Elucidation of 2-Ethynyl-3-methylpyrazine: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as 2-ethynyl-3-methylpyrazine, a derivative with potential applications in medicinal chemistry and as a synthetic intermediate, precise structural validation is not merely a procedural step but a critical determinant of its function and potential. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques. We will navigate the experimental journey from synthesis to ultimate structural confirmation, offering researchers a comprehensive framework for validating similar novel compounds.
The Imperative of Structural Validation
The introduction of an ethynyl group to the pyrazine core in this compound creates a molecule with a unique electronic and steric profile. The rigidity and linearity of the ethynyl substituent can significantly influence intermolecular interactions, crystal packing, and, consequently, the material's bulk properties such as solubility and melting point. In a pharmacological context, these structural nuances dictate the molecule's ability to interact with biological targets. Therefore, an atomic-level understanding of its structure is paramount.
A Proposed Synthetic Pathway: Sonogashira Coupling
To embark on the structural validation of this compound, a plausible synthetic route is the Sonogashira cross-coupling reaction.[1][2] This powerful and versatile method forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In this proposed synthesis, 2-chloro-3-methylpyrazine would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[3] Subsequent deprotection of the silyl group would yield the target molecule, this compound.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] It provides a detailed molecular portrait, revealing bond lengths, bond angles, and intermolecular interactions.[6][7]
Experimental Workflow for X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a meticulous process.[8]
Caption: A stepwise workflow for the validation of a small molecule's structure using X-ray crystallography.
Detailed Experimental Protocol
Part 1: Crystal Growth of this compound
The primary challenge in SCXRD is obtaining a high-quality single crystal.[8][9] For a small organic molecule like this compound, several techniques can be employed:
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[10] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble.[11] The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Crystallization occurs at the interface as the solvents slowly mix.
Part 2: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[12] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[4][13]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[14]
Part 3: Structure Solution and Refinement
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods.[4]
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to achieve the best agreement between the calculated and observed diffraction data.[15][16][17]
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups, particularly in solution.[7]
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Information Yield | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity (H-H, C-H), chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation pattern | Functional groups, vibrational modes |
| Strengths | Unambiguous structure determination, absolute stereochemistry | Non-destructive, provides data on dynamic processes in solution | High sensitivity, determines molecular formula | Fast, simple, excellent for identifying key functional groups |
| Limitations | Requires a suitable single crystal, structure may not be representative of solution state | Can be complex to interpret for intricate molecules, lower sensitivity | Does not provide stereochemical information | Provides limited information on the overall molecular skeleton |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular skeleton.
-
¹H NMR: One would expect to see distinct signals for the two aromatic protons on the pyrazine ring, a singlet for the methyl protons, and a singlet for the acetylenic proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the pyrazine nitrogens and the electronic effects of the methyl and ethynyl substituents.[18][19]
-
¹³C NMR: The ¹³C NMR spectrum would show signals for all seven carbon atoms. The two carbons of the ethynyl group would have characteristic chemical shifts, and the positions of the pyrazine ring carbons would further confirm the substitution pattern.[18][20][21]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂), high-resolution mass spectrometry would confirm the molecular formula. The fragmentation pattern would likely show the loss of small molecules like HCN, providing further evidence for the pyrazine ring structure.[22][23][24][25]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[26][27] For this compound, the FTIR spectrum would be expected to show:
-
A sharp, strong C-H stretch for the terminal alkyne around 3300 cm⁻¹.[28]
-
A weak C≡C stretch in the 2100-2260 cm⁻¹ region.[28]
-
Aromatic C-H and C=N stretching vibrations characteristic of the pyrazine ring.[29][30]
Caption: A diagram illustrating the complementary information provided by different analytical techniques.
Conclusion: An Integrated Approach
While X-ray crystallography provides the definitive, high-resolution solid-state structure of this compound, a comprehensive structural validation relies on an integrated analytical approach. NMR, MS, and FTIR spectroscopy provide crucial, complementary data that confirm the molecular connectivity and functional groups, often with greater speed and less demanding sample preparation. For researchers and drug development professionals, the synergy of these techniques provides a self-validating system, ensuring the utmost confidence in the structure of a novel compound and paving the way for its further development and application.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. fiveable.me [fiveable.me]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental <sup>1</sup>H and <sup>13</sup>C Solid-State NMR Signal Assignment of Paramagnetic Copper (II) 2-Pyrazine-Carboxylate Complex using Density Functional Theory Calculations - ProQuest [proquest.com]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 26. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for the Coupling of 2-Ethynyl-3-methylpyrazine
Introduction: The Strategic Importance of Pyrazine Alkynylation
In the landscape of modern medicinal chemistry and materials science, functionalized pyrazine scaffolds are of paramount importance. Their prevalence in pharmaceuticals and biologically active compounds drives a continuous need for efficient and selective synthetic methodologies. The Sonogashira cross-coupling reaction, a powerful tool for forging carbon-carbon bonds between sp² and sp hybridized carbons, stands as a cornerstone for the synthesis of aryl-alkynes.[1][2][3][4] This guide provides a comparative analysis of various palladium catalyst systems for the coupling of halo-pyrazines with terminal alkynes, specifically focusing on the synthesis of derivatives of 2-Ethynyl-3-methylpyrazine.
Our objective is to move beyond a mere catalog of catalysts and delve into the causality behind their performance. By understanding the interplay between the palladium precursor, the ligand architecture, and the reaction conditions, researchers can make informed decisions to optimize their synthetic routes, enhancing yield, purity, and process efficiency. This guide is designed for researchers, scientists, and drug development professionals who seek not just a protocol, but a deeper mechanistic and practical understanding of catalyst selection for this critical transformation.
Mechanistic Underpinnings: The Sonogashira Catalytic Cycle
A proficient understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction traditionally operates through a dual catalytic cycle involving both palladium and a copper(I) co-catalyst.[1][5]
-
The Palladium Cycle: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst.[1][5] The cycle proceeds through three fundamental steps:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (e.g., a halopyrazine), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The alkyne, activated by the copper co-catalyst to form a copper acetylide, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The desired aryl-alkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
-
-
The Copper Co-catalyst Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a more nucleophilic copper(I) acetylide species. This intermediate is essential for the transmetalation step in the palladium cycle.[1]
While effective, the copper co-catalyst can lead to the undesirable side reaction of oxidative alkyne homocoupling (Glaser coupling).[6] This has spurred the development of highly efficient copper-free Sonogashira protocols, which are often preferred in modern synthesis, particularly in pharmaceutical development where impurity profiles are critical.[4][6][7]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction
Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst is not arbitrary; it is the most critical parameter governing the success of the coupling reaction. The efficacy of a system depends on the palladium precursor, the nature of the ancillary ligand, and whether the catalyst is homogeneous or heterogeneous.
| Catalyst System | Typical Loading (mol%) | Co-Catalyst | Conditions | Pros | Cons |
| 1. PdCl₂(PPh₃)₂ | 2 - 5 | CuI (1-5 mol%) | Et₃N or DIPA, DMF/THF, 25-80 °C | Commercially available, reliable, well-documented.[3][8][9] | Requires CuI (homocoupling risk), moderate activity, potential N-heterocycle inhibition. |
| 2. Pd(OAc)₂ / XPhos | 1 - 2 | None | K₂CO₃ or Cs₂CO₃, Dioxane/Toluene, 80-110 °C | High activity for aryl bromides/chlorides, copper-free, good functional group tolerance.[10] | More expensive ligand, requires higher temperatures. |
| 3. [{Pd(µ-OH)Cl(IPr)}₂] | 0.01 - 1 | None | KOH, EtOH, 80 °C | Extremely high activity (low catalyst loading), effective for challenging substrates.[11] | NHC precursors can be air/moisture sensitive, higher cost. |
| 4. 10% Pd/C | 2 - 10 | CuI (optional) | Et₃N, PPh₃, EtOH, 80 °C | Heterogeneous (easy removal), recyclable, cost-effective for large scale.[10][12] | Potential for Pd leaching, lower activity, batch-to-batch variability.[10] |
System 1: The Classic Workhorse - PdCl₂(PPh₃)₂/CuI
This is the quintessential Sonogashira system, employed for decades due to its reliability and broad applicability.[3][8][9] For many standard couplings of aryl iodides and bromides, it provides good to excellent yields under mild conditions. However, its reliance on a copper co-catalyst is a significant drawback in syntheses where alkyne homodimers are a problematic impurity. Furthermore, the relatively simple triphenylphosphine (PPh₃) ligand can sometimes lead to lower catalytic activity compared to more modern systems, especially with electron-rich or sterically hindered pyrazine halides.
System 2: The Modern Homogeneous Solution - Pd(OAc)₂ with Bulky Phosphine Ligands
The advent of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) revolutionized palladium catalysis.[6][10] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step.[13] When paired with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, these systems exhibit exceptional activity, often enabling the use of less reactive but more cost-effective aryl chlorides. Crucially, their high reactivity obviates the need for a copper co-catalyst, providing a clean, copper-free pathway to the desired product.[6]
System 3: The High-Activity Frontier - N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) are powerful ligands that form highly stable and exceptionally active palladium complexes.[3] As strong σ-donors, they create electron-rich palladium centers that are highly effective in oxidative addition. The resulting Pd-NHC bond is very strong, which prevents ligand dissociation and catalyst decomposition, leading to remarkable catalyst turnover numbers (TONs) and turnover frequencies (TOFs).[11] For particularly challenging couplings or when minimizing catalyst loading is a primary concern (e.g., to reduce heavy metal contamination in an active pharmaceutical ingredient), NHC-based catalysts are an excellent, albeit more costly, choice.
System 4: The Process Chemistry Candidate - Palladium on Carbon (Pd/C)
From a process and sustainability perspective, heterogeneous catalysts are highly desirable.[12][14] Pd/C offers straightforward product isolation via simple filtration, catalyst recyclability, and lower cost.[10] However, its performance can be inconsistent. In many cases, Pd/C is believed to act as a reservoir that leaches low concentrations of soluble palladium, which is the true catalytic species.[10] To achieve satisfactory results, reactions with Pd/C often require higher temperatures and the addition of a stabilizing ligand like PPh₃.[12] Researchers should be cautious of this leaching phenomenon and verify that the catalysis is truly heterogeneous if this is a critical process parameter.
Experimental Workflow & Protocols
A systematic approach is essential for comparing catalyst performance and optimizing reaction conditions. The following workflow provides a robust framework for screening and development.
Caption: Figure 2: General Experimental Workflow for Catalyst Screening
Representative Copper-Free Sonogashira Protocol
This protocol is a general guideline for a copper-free coupling using a modern phosphine-ligated palladium system, which offers a good balance of high activity and operational simplicity.
Materials:
-
2-Chloro-3-methylpyrazine (or corresponding bromo/iodo derivative) (1.0 equiv)
-
Terminal Alkyne (e.g., Ethynyltrimethylsilane) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-3-methylpyrazine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halopyrazine is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the base and catalyst residues. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired alkynylpyrazine product.
Conclusion and Strategic Recommendations
The selection of a palladium catalyst for the Sonogashira coupling of this compound derivatives is a multi-faceted decision guided by the specific requirements of the synthesis.
-
For Initial Exploration and Reliability: The classic PdCl₂(PPh₃)₂/CuI system remains a valid starting point for its simplicity and extensive documentation, particularly with iodo- and bromopyrazines.[8]
-
For High Performance and Generality: For achieving high yields, accommodating a broader range of substrates (including chlorides), and ensuring a clean, copper-free process, a system comprising Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos is highly recommended.
-
For Ultimate Activity and Low Loadings: When catalyst efficiency is paramount and cost is a secondary concern, NHC-ligated palladium complexes offer unparalleled activity and should be considered for challenging transformations.[11]
-
For Scale-Up and Sustainability: Pd/C is an attractive option for industrial applications due to its recyclability.[10][12] However, it requires careful optimization and validation to manage potential issues with activity and metal leaching.
By understanding the mechanistic principles and comparative performance outlined in this guide, researchers are better equipped to navigate the complexities of catalyst selection and accelerate the development of novel pyrazine-containing molecules.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the Computational Analysis of 2-Ethynyl-3-methylpyrazine Derivatives using Density Functional Theory (DFT)
This guide provides a comprehensive comparison of computational methodologies for the analysis of 2-ethynyl-3-methylpyrazine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to predict molecular properties and guide synthetic efforts. We will explore the rationale behind methodological choices, present a detailed computational workflow, and compare the performance of different DFT functionals, supported by illustrative data.
Introduction: The Significance of Pyrazines and the Power of Predictive Chemistry
Pyrazine and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] These nitrogen-containing heterocycles exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects, making them privileged scaffolds in drug discovery.[1][3][4] The core structure of interest in this guide, this compound, represents a versatile template for chemical modification to modulate biological activity. The ethynyl group, in particular, offers a rich site for further chemical transformations.
Before embarking on costly and time-consuming synthesis, modern drug development relies heavily on computational modeling to predict the structural and electronic properties of candidate molecules.[5] Density Functional Theory (DFT) has emerged as a powerful and widely used quantum-chemical method that balances computational cost with accuracy, enabling the study of electron behavior within atoms and molecules.[5] By employing DFT, we can gain invaluable insights into molecular geometry, stability, reactivity, and intermolecular interactions, thereby accelerating the design-synthesize-test cycle.[6][7]
This guide will compare two common DFT functionals to establish a robust protocol for analyzing this compound derivatives, providing a framework for researchers to apply to their own substituted analogs.
Comparative DFT Methodologies: Choosing the Right Tool for the Job
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is the set of mathematical functions used to build the molecular orbitals. Here, we compare two widely recognized functionals for the analysis of our target molecule, this compound.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For years, B3LYP has been the workhorse of computational chemistry. It is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with other exchange and correlation functionals. While broadly applicable and well-established, it is known to have limitations, particularly in describing non-covalent interactions like van der Waals forces.[8][9]
-
M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): This is a more modern hybrid meta-GGA functional from the Minnesota family. M06-2X was specifically parameterized to perform well for a broad range of applications, including thermochemistry, kinetics, and systems where non-covalent interactions are important.[8][10][11]
The comparison between B3LYP and M06-2X is instructive; it represents a choice between a legacy standard and a more specialized, often more accurate, modern functional.[8][12] For all calculations in this guide, we will use the 6-311++G(d,p) basis set, a flexible, triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution, providing a high-quality description for this type of organic molecule.
The Computational Workflow: A Step-by-Step Protocol
A rigorous and self-validating computational protocol is essential for obtaining reliable and reproducible results. The following workflow is a standard practice in the field.
Caption: Standard DFT computational workflow from initial structure to property analysis.
Protocol Details:
-
Molecular Structure Preparation: The initial 3D coordinates of this compound are constructed using molecular building software. The structure is built according to standard bond lengths and angles and cleaned to ensure a reasonable starting geometry.
-
Geometry Optimization: This is the most critical step, where the algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy. A tight convergence criterion should be used.
-
Sample Gaussian Input:
This input requests an optimization (Opt) followed by a frequency calculation (Freq) using the M06-2X functional and 6-311++G(d,p) basis set for a neutral molecule (charge 0) with a singlet spin state (multiplicity 1).[13]
-
-
Frequency Calculation: This is performed on the optimized geometry. The primary purpose is to verify that the structure is a true energy minimum. A true minimum will have zero imaginary frequencies. This step also provides important thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Property Analysis: Using the final, validated geometry, we perform further calculations to extract key electronic descriptors.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.[12][14]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, such as a receptor binding site.[15][16] The map is color-coded:
-
Red/Yellow (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms (like nitrogen).[17][18]
-
Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.[17]
-
-
Data Presentation & Comparative Analysis
To illustrate the comparison, the following tables summarize hypothetical data for this compound calculated with both B3LYP and M06-2X functionals using the 6-311++G(d,p) basis set.
Caption: Structure of this compound.
Table 1: Comparison of Calculated Geometric Parameters
| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| Bond Length (Å) | C≡C (ethynyl) | 1.215 | 1.211 |
| C-C (ring-ethynyl) | 1.430 | 1.427 | |
| N1=C2 | 1.335 | 1.331 | |
| Bond Angle (°) | C2-C(ethynyl)-C(ethynyl) | 179.5 | 179.6 |
| Dihedral Angle (°) | C3-C2-C(ethynyl)-C(ethynyl) | 0.0 | 0.0 |
Data is illustrative and represents typical expected outcomes.
Interpretation: Both functionals predict a planar structure. The M06-2X functional typically predicts slightly shorter bond lengths for conjugated systems compared to B3LYP, which can be attributed to its different handling of electron correlation. The differences are minor but highlight the sensitivity of results to the chosen functional.
Table 2: Comparison of Calculated Electronic Properties
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| HOMO Energy (eV) | -6.85 | -7.20 |
| LUMO Energy (eV) | -1.50 | -1.45 |
| HOMO-LUMO Gap (eV) | 5.35 | 5.75 |
| Dipole Moment (Debye) | 2.15 | 2.25 |
Data is illustrative and represents typical expected outcomes.
Interpretation:
-
HOMO-LUMO Gap: M06-2X predicts a larger HOMO-LUMO gap than B3LYP. This is a common and significant finding; B3LYP is known to often underestimate the energy gap. A larger gap suggests greater kinetic stability. For predictive studies, the M06-2X result is often considered more reliable.
-
Molecular Electrostatic Potential (MEP) Analysis:
-
Both methods would predict the most negative potential (electron-rich region) to be localized on the two nitrogen atoms of the pyrazine ring, with a secondary negative region on the π-system of the ethynyl group. These are the primary sites for hydrogen bonding and electrophilic interactions.
-
The most positive potential (electron-poor region) would be located on the hydrogen atoms of the methyl group and the terminal hydrogen of the ethynyl group.
-
This MEP analysis is critical for drug design, as it helps identify the key pharmacophoric features responsible for molecular recognition at a receptor site.[15][19]
-
Conclusion and Recommendations
This guide demonstrates a standard, robust workflow for the computational analysis of this compound derivatives using DFT. The comparative analysis reveals that while both B3LYP and M06-2X provide qualitatively similar geometric structures, they yield quantitatively different electronic properties.
Recommendation: For new investigations into pyrazine derivatives, the M06-2X functional with a triple-zeta basis set like 6-311++G(d,p) is recommended. It is generally more reliable for predicting thermochemistry and electronic properties like the HOMO-LUMO gap compared to the older B3LYP functional.[8][10]
By following this detailed protocol, researchers can confidently perform computational analyses to predict the properties of novel pyrazine derivatives, generate hypotheses, and prioritize synthetic targets, ultimately accelerating the drug discovery process.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 5. learningbreeze.com [learningbreeze.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. atomistica.online [atomistica.online]
- 9. reddit.com [reddit.com]
- 10. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. comp.chem.umn.edu [comp.chem.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. MEP [cup.uni-muenchen.de]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with NIST and PubChem Databases
In the landscape of scientific research and drug development, the integrity of experimental data is paramount. The ability to validate and contextualize findings against established, authoritative sources is not merely good practice; it is a cornerstone of scientific rigor. This guide provides an in-depth, technical walkthrough for cross-referencing your experimental data with two of the most comprehensive and respected public databases: the National Institute of Standards and Technology (NIST) databases and the PubChem repository.
For researchers, scientists, and drug development professionals, mastering this process is essential for confirming the identity of compounds, understanding their biological activities, and ensuring the reproducibility of results. This guide will move beyond a simple recitation of steps to explain the underlying principles and causalities, empowering you to make informed decisions throughout your data validation workflow.
The Foundational Pillars: Why NIST and PubChem?
Before delving into the "how," it is crucial to understand the "why." NIST and PubChem serve distinct yet complementary roles in the scientific ecosystem.
-
NIST Databases: Primarily known for the NIST/EPA/NIH Mass Spectral Library , this is the gold standard for the identification of chemical compounds through mass spectrometry.[1][2] It's a highly curated collection of electron ionization (EI) mass spectra, alongside retention indices and other valuable data.[1][3][4][5] The NIST Chemistry WebBook is another critical resource, offering a vast collection of chemical and physical property data.[3][4][5][6][7][8] For any researcher generating mass spectrometry data, the NIST library is an indispensable tool for compound identification.
-
PubChem: As the world's largest free collection of chemical information, PubChem is a public repository for information on chemical substances and their biological activities.[9][10][11][12][13] It consists of three interconnected databases: Substance, Compound, and BioAssay.[9][10][11][12] The Substance database contains information provided by individual depositors, while the Compound database stores the unique, standardized chemical structures derived from the Substance database.[9][10][11][14][15] The BioAssay database contains results from high-throughput screening experiments.[9][10][11][16] This makes PubChem an invaluable resource for linking a chemical structure to its biological context.
The synergy between these two resources allows for a powerful, multi-faceted approach to data validation. One can identify a compound with high confidence using NIST's spectral libraries and then explore its known biological activities, chemical properties, and related literature through PubChem.
The Cross-Referencing Workflow: A Step-by-Step Methodological Guide
Part 1: High-Quality Experimental Data Acquisition
The adage "garbage in, garbage out" is particularly true here. The reliability of your database matching is fundamentally dependent on the quality of your experimental data. For mass spectrometry, a common technique in drug development, this means ensuring optimal instrument calibration and sample preparation.[17]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Compounds
-
Instrument Calibration: Ensure the GC-MS instrument is properly tuned and calibrated according to the manufacturer's specifications. This is critical for accurate mass-to-charge ratio (m/z) assignments.
-
Sample Preparation:
-
Dissolve the sample in a high-purity solvent appropriate for the analyte(s) of interest.
-
Filter the sample to remove any particulate matter that could contaminate the GC column.
-
If necessary, perform derivatization to improve the volatility and thermal stability of the analytes.
-
-
Chromatographic Separation:
-
Use a GC column with a stationary phase suitable for the polarity of the target compounds. A common choice for general screening is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[17]
-
Develop a temperature program that provides good separation of the components in your sample.
-
-
Mass Spectrometry:
-
Acquire data in electron ionization (EI) mode at a standard energy of 70 eV. This is the ionization method used for the vast majority of spectra in the NIST EI library.
-
Ensure a sufficient number of scans are acquired across each chromatographic peak to generate a representative mass spectrum.
-
Part 2: Spectral Library Searching with NIST MS Search
Once high-quality data is acquired, the next step is to compare your experimental mass spectra against the NIST library. The NIST MS Search software provides several search algorithms to facilitate this.[18][19][20]
Workflow for NIST Library Search:
-
Data Import: Import your experimental data file (e.g., in .mzML or other compatible formats) into the NIST MS Search program or a compatible vendor software.[21]
-
Peak Deconvolution (if necessary): For complex mixtures, use a deconvolution tool like AMDIS (Automated Mass Spectral Deconvolution and Identification System) to separate the spectra of co-eluting compounds.[20]
-
Library Search Execution: Perform a library search. The software will compare the experimental spectrum to the reference spectra in the library and generate a hit list based on a similarity score.[1][19]
Interpreting the Results: Beyond the Match Factor
The primary metric for a match in the NIST library is the Match Factor , a score that reflects the degree of spectral similarity.[1][2][18] General guidelines for interpreting the Match Factor are as follows:
| Match Factor | Interpretation |
| >900 | Excellent Match |
| 800-900 | Good Match |
| 700-800 | Fair Match |
| <600 | Poor Match |
Table 1: General Guidelines for Interpreting NIST Match Factor Scores.[2]
However, a high Match Factor alone is not sufficient for confident identification. A Senior Application Scientist must also consider:
-
Reverse Match Factor: This score ignores peaks in your experimental spectrum that are not present in the library spectrum.[2] A high Reverse Match Factor can be useful in identifying components in a mixture where peaks from a co-eluting compound might be present.[2]
-
Probability Score: This indicates how likely the hit is the correct compound compared to other potential matches.[2][22]
-
Retention Index (RI) Comparison: The NIST library includes retention index data for many compounds. Comparing the experimental RI of your analyte to the library value provides an orthogonal piece of evidence for identification.[17][19]
-
Visual Inspection: Always visually compare the experimental and library spectra.[22] Look for the presence of key fragment ions and the overall similarity of the fragmentation pattern.
The NIST Hybrid Search is a powerful tool that goes beyond simple spectral matching by also considering neutral losses.[23] This can be particularly useful for identifying compounds that are not in the library but are structurally similar to library entries.[23][24]
Part 3: Cross-Referencing with PubChem for Deeper Insights
Once a putative identification is made using the NIST database, the next step is to leverage the vast chemical and biological information in PubChem. This is where you move from "what is it?" to "what does it do?".
Workflow for PubChem Cross-Referencing:
-
Identifier Retrieval: From your NIST search results, obtain a key identifier for the compound, such as its CAS Registry Number, InChIKey, or even just its name.[19]
-
PubChem Search: Use the retrieved identifier to search the PubChem database.[13][25][26] A successful search will lead you to the PubChem Compound page for that substance.
-
Data Aggregation and Analysis: The PubChem Compound page is a rich source of information. Key sections to investigate include:
-
Names and Identifiers: Confirm synonyms and other database cross-references.
-
Chemical and Physical Properties: Compare experimental data (if available) with the curated data in PubChem.
-
BioAssay Results: Explore the biological activity of the compound in various screening assays.[14][15] This is crucial for drug development professionals.
-
Literature: PubChem provides links to scientific articles that mention the compound, providing valuable context for your research.[9][14]
-
Patents: Investigate the intellectual property landscape surrounding the compound.[14]
-
The Power of Standardization in PubChem
It's important to understand the distinction between a Substance (SID) and a Compound (CID) in PubChem.[14][15] A Substance is what a depositor submits, while a Compound is a unique, standardized chemical structure.[10][14][15][16][27] This standardization process is crucial as it allows information from multiple sources about the same molecule to be aggregated under a single Compound record.[10][16][27]
Visualizing the Workflow
To provide a clear overview of the entire process, the following diagram illustrates the logical flow from experimental data acquisition to comprehensive data validation.
Caption: Workflow for cross-referencing experimental data with NIST and PubChem databases.
Comparative Analysis of Data Validation Strategies
While the NIST/PubChem workflow is robust, it's important to be aware of other available resources and how they compare.
| Database/Tool | Key Features | Primary Application |
| NIST Mass Spectral Library | Highly curated EI and tandem mass spectra, retention indices.[1][19] | Confident identification of volatile and semi-volatile compounds. |
| PubChem | Massive collection of chemical structures, properties, and biological activity data.[9][10][13] | Linking chemical identity to biological function and existing knowledge. |
| Wiley Registry of Mass Spectral Data | The largest commercially available mass spectral library.[1] | Broad compound coverage for identification. |
| MassBank of North America (MoNA) | Publicly accessible repository of experimental and in-silico spectra.[1] | Open-access alternative for spectral matching. |
| ChEMBL | Manually curated database of bioactive molecules with drug-like properties.[28] | Drug discovery and medicinal chemistry research. |
Table 2: Comparison of Key Databases for Chemical Data Validation.
Conclusion: A Commitment to Data Integrity
In the fast-paced world of scientific research and drug development, the pressure to produce results is immense. However, the true measure of scientific progress lies in the reliability and reproducibility of our findings. By diligently cross-referencing experimental data with authoritative sources like the NIST and PubChem databases, we uphold the principles of scientific integrity and ensure that our work is built on a solid foundation of validated information. This guide has provided a comprehensive framework for this essential process, empowering you, the Senior Application Scientist, to navigate the complexities of data validation with confidence and precision. The consistent application of these principles will not only enhance the quality of your own research but also contribute to the collective advancement of scientific knowledge.[29][30][31]
References
- 1. benchchem.com [benchchem.com]
- 2. jordilabs.com [jordilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet† | Semantic Scholar [semanticscholar.org]
- 5. catalog.data.gov [catalog.data.gov]
- 6. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]
- 7. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. NIST Chemistry WebBook [webbook.nist.gov]
- 9. [PDF] PubChem Substance and Compound databases | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Data Organization - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemdata.nist.gov [chemdata.nist.gov]
- 19. nist.gov [nist.gov]
- 20. chemdata:nistlibs [] [chemdata.nist.gov]
- 21. Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit [pages.nist.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. PubChem - PubChem Standardization Service - Virginia Open Data Portal [data.virginia.gov]
- 28. ChEMBL - ChEMBL [ebi.ac.uk]
- 29. Data Quality in Early-Stage Drug Development [elucidata.io]
- 30. Data Management 101 for drug developers: A peek behind the curtain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Introduction - Assuring Data Quality and Validity in Clinical Trials for Regulatory Decision Making - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethynyl-3-methylpyrazine
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. 2-Ethynyl-3-methylpyrazine, a heterocyclic compound valuable in pharmaceutical and materials science research, demands meticulous handling not only during its use but, critically, through its final disposal. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound is managed responsibly from acquisition to disposal, protecting both laboratory personnel and the environment.
Our approach moves beyond a simple checklist, delving into the chemical causality behind each recommendation. By understanding the inherent hazards of this compound, you can implement a disposal plan that is not just compliant, but intrinsically safe and scientifically sound.
Hazard Profile and Waste Characterization
The pyrazine ring system and the flammable nature of similar small organic molecules form the basis of its hazard profile. The presence of the alkyne (ethynyl) group introduces additional considerations regarding stability and reactivity.
Key Hazard Classifications (Inferred):
-
Flammable Liquid: Like many low-molecular-weight organic compounds, it is expected to be a flammable liquid and vapor.[1][2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]
-
Acute Toxicity (Oral): Analogous compounds are classified as harmful if swallowed.[1][3]
-
Skin and Eye Damage: Related pyrazines are known to cause skin irritation and serious eye damage.[2][3]
-
Reactivity: The terminal alkyne group can be reactive, particularly with certain metals or under conditions of high temperature and pressure.
Table 1: Physicochemical and Hazard Data (Based on 2-Ethyl-3-methylpyrazine Analogue)
| Property | Value / Classification | Source / Regulation |
| GHS Hazard Pictograms | 🔥 GHS02 (Flammable) 💀 GHS06 (Toxic) corrosive GHS05 (Corrosive) | 29 CFR 1910.1200 (OSHA HCS)[1][2] |
| Signal Word | Danger | 29 CFR 1910.1200 (OSHA HCS)[2][3] |
| Hazard Statements | H226: Flammable liquid and vapor H302: Harmful if swallowed H315: Causes skin irritation H318: Causes serious eye damage | 29 CFR 1910.1200 (OSHA HCS)[3] |
| Physical State | Liquid | [2] |
| Storage Temperature | 2-8°C (Refrigerated) | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |
Based on these characteristics, any waste containing this compound must be classified as hazardous waste . This classification mandates a specific disposal pathway under the regulations set forth by the Environmental Protection Agency (EPA), primarily the Resource Conservation and Recovery Act (RCRA).[5][6]
Pre-Disposal Safety: Handling and Storage of Waste
The safe accumulation of chemical waste is as critical as the final disposal method. All personnel must adhere to strict handling protocols to prevent accidental exposure, spills, or dangerous reactions.
Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable when handling either the pure substance or its waste.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or transfers, consider a chemical apron and additional protective clothing.
Waste Accumulation and Storage:
-
Designated Container: Use only approved, chemically compatible containers for hazardous waste. High-density polyethylene (HDPE) or glass containers are suitable.[4] The container must be in good condition, with a tightly sealing lid to prevent the escape of vapors.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and a full description of its contents, including "this compound" and any other solvents or reagents present.
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, it must be segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent exothermic or explosive reactions.[1]
-
Environment: The storage location must be a cool, dry, and well-ventilated area away from heat, sparks, open flames, or direct sunlight.[1][4] All storage of flammable liquids must comply with OSHA standards (29 CFR 1910.106), which specify requirements for storage cabinets and quantity limits.[8][9][10]
Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of simple disposal down the drain or in regular trash. Doing so is a serious regulatory violation and poses a significant threat to public health and the environment.[11][12] The following "cradle-to-grave" protocol ensures compliance and safety.[13]
Step 1: Waste Identification and Classification As established in Section 1, any material (e.g., unused reagent, contaminated labware, spill cleanup debris) containing this compound is considered a hazardous waste under RCRA regulations (40 CFR Part 261).[5][14]
Step 2: Collection and Containment
-
Carefully transfer the waste into the designated and pre-labeled hazardous waste container.
-
Use a funnel to prevent spills during transfer. If transferring from one metal container to another, both containers must be grounded and bonded to prevent static discharge, a potential ignition source.[8][9]
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
Step 3: On-Site Treatment (Cautionary Note) While some chemical wastes can be neutralized or treated in the lab to render them non-hazardous, this is not recommended for this compound without a validated, peer-reviewed, and safety-approved protocol. The reactivity of the alkyne group poses a risk of uncontrolled reactions. Therefore, on-site treatment should not be attempted.[14]
Step 4: Arranging for Professional Disposal
-
Engage a Licensed Contractor: All hazardous waste must be transported, treated, and disposed of by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Documentation: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory (the generator) to its final disposal site, providing a legal record of its journey.[14]
-
Scheduling Pickup: Contact your EHS office to schedule a pickup of the full waste container. Do not allow hazardous waste to accumulate beyond the limits specified by regulations (both quantity and time).[14]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. synerzine.com [synerzine.com]
- 4. biosynce.com [biosynce.com]
- 5. epa.gov [epa.gov]
- 6. axonator.com [axonator.com]
- 7. biotium.com [biotium.com]
- 8. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 9. ishn.com [ishn.com]
- 10. bes-corp.com [bes-corp.com]
- 11. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 12. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
